molecular formula C14H28B2O4 B114875 1,2-Bis((pinacolato)boryl)ethane CAS No. 364634-18-4

1,2-Bis((pinacolato)boryl)ethane

Cat. No.: B114875
CAS No.: 364634-18-4
M. Wt: 282 g/mol
InChI Key: XSJBRPOBMHZZNA-UHFFFAOYSA-N
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Description

1,2-Bis((pinacolato)boryl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C14H28B2O4 and its molecular weight is 282 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJBRPOBMHZZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467009
Record name 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364634-18-4
Record name 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Bis((pinacolato)boryl)ethane synthesis from ethylene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Precision Synthesis of 1,2-Bis((pinacolato)boryl)ethane from Ethylene

Part 1: Strategic Abstract & Mechanistic Grounding

The synthesis of This compound (CAS: 364634-18-4) represents a critical transformation in organometallic chemistry, converting the simplest alkene feedstock, ethylene, into a high-value vicinal bis-boronate. This motif serves as a versatile linchpin in drug discovery, enabling the modular construction of complex bioisosteres via Suzuki-Miyaura cross-couplings, or serving as a precursor for 1,2-diols and amino alcohols.

While industrial routes often employ the reaction of 1,2-bis(dichloroboryl)ethane with pinacol (a corrosive, multi-step process), this guide focuses on the transition-metal-catalyzed diboration of ethylene . This approach is superior for research and drug development applications due to its high atom economy, mild conditions, and the use of the bench-stable reagent bis(pinacolato)diboron (


).
The Mechanistic Pathway (Pt-Catalysis)

The platinum(0)-catalyzed diboration is the "Gold Standard" for this transformation. The reaction proceeds through a distinct catalytic cycle involving oxidative addition of the B-B bond, followed by alkene insertion.[1]

Key Mechanistic Insights:

  • Oxidative Addition: The electron-rich Pt(0) species (typically generated from Pt(dba)₂) inserts into the B-B bond of

    
    , forming a bis(boryl)Pt(II) intermediate.[2]
    
  • Olefin Coordination: Ethylene coordinates to the Pt center. Unlike substituted alkenes, ethylene has no steric hindrance, leading to rapid coordination.

  • Migratory Insertion: A syn-insertion of the alkene into one Pt-B bond occurs. This is the stereodefining step (syn-addition).

  • Reductive Elimination: The C-B bond forms, releasing the product and regenerating the Pt(0) catalyst.

DiborationMechanism Start Pt(0) Catalyst (Active Species) OxAdd Oxidative Addition (B-B bond cleavage) Start->OxAdd + B2pin2 Intermediate1 Bis(boryl)Pt(II) Complex OxAdd->Intermediate1 Coordination Ethylene Coordination Intermediate1->Coordination + Ethylene (Gas) Insertion Migratory Insertion (Syn-addition) Coordination->Insertion Intermediate2 Boryl-Alkyl-Pt(II) Complex Insertion->Intermediate2 RedElim Reductive Elimination (C-B bond formation) Intermediate2->RedElim RedElim->Start Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle for the Pt-mediated diboration of ethylene. The syn-stereospecificity is intrinsic to the concerted insertion mechanism.

Part 2: Experimental Protocol

This protocol utilizes a Platinum(0) catalyst system.[1][2][3][4][5][6] While Copper (Cu) catalysts are emerging as cheaper alternatives, Pt(dba)₂ remains the most robust catalyst for simple, symmetric alkenes in a research setting due to its resistance to protodeboration side-reactions.

Materials & Reagents
ReagentEquiv.RoleCritical Quality Attribute
Bis(pinacolato)diboron (

)
1.0Boron SourceRecrystallized; White solid.
Ethylene (

)
ExcessSubstrate99.9% purity (Gas).
Pt(dba)₂ 3 mol%CatalystStored under Argon; Dark purple/black.
Toluene SolventMediumAnhydrous; Degassed (Freeze-Pump-Thaw).
Tricyclohexylphosphine (PCy₃) 6 mol%LigandOptional; Stabilizes Pt in long reactions.
Step-by-Step Methodology

1. Catalyst Pre-Complexation (Glovebox/Schlenk Line):

  • Action: In a glovebox or under strict

    
     atmosphere, charge a flame-dried pressure tube (Fisher-Porter bottle or heavy-walled Schlenk) with 
    
    
    
    (1.0 equiv, e.g., 2.54 g, 10 mmol).
  • Action: Add Pt(dba)₂ (3 mol%, 200 mg) and optional ligand PCy₃ (6 mol%).

  • Action: Add anhydrous toluene (20 mL). The concentration should be approx. 0.5 M relative to

    
    .
    
  • Insight: High concentration favors the bimolecular reaction over catalyst decomposition. Toluene is preferred over DMF for ethylene reactions to facilitate workup.

2. Ethylene Introduction:

  • Action: Seal the vessel and transfer to a fume hood.

  • Action: Connect the vessel to an ethylene line via a needle/septum or gas inlet valve.

  • Action: Purge the headspace with ethylene (3x vacuum/refill cycles).

  • Action: Pressurize to 1–2 atm (balloon or low positive pressure) .

  • Safety: Ethylene is flammable. Ensure all ground glass joints are secured with clips. If using a balloon, ensure it is double-walled.

3. Reaction:

  • Action: Heat the mixture to 50–80 °C with vigorous stirring for 12–16 hours.

  • Observation: The dark purple solution (active Pt) may turn brownish-yellow as the reaction proceeds.

  • Self-Validation: Monitor consumption of

    
     by TLC (visualized with curcumin stain) or GC-MS.
    

4. Workup & Purification:

  • Action: Cool to room temperature and vent excess ethylene carefully.

  • Action: Filter the mixture through a short pad of Celite to remove Pt black/residuals. Wash with

    
     or 
    
    
    
    .
  • Action: Concentrate the filtrate in vacuo.

  • Action: Recrystallization: The crude solid is recrystallized from hot pentane or a hexane/EtOAc mixture.

  • Result: Colorless crystalline solid.

Part 3: Quality Control & Data Analysis

The purity of this compound must be verified using NMR spectroscopy. The symmetry of the molecule results in a very simple spectrum.

Analytical Specifications
MethodExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

1.22 (s, 24H)
Methyl protons of the pinacol groups.

0.98 (s, 4H)
Methylene protons (

). Note: These appear upfield due to the electropositive Boron.
¹¹B NMR (128 MHz, CDCl₃)

33–34 ppm
Characteristic shift for alkyl-B(pin) species.[7] Sharp singlet indicates symmetry.
¹³C NMR

82.9, 24.8, ~6.0
Pinacol C-O, Pinacol

, and the broad C-B carbon signal (often weak due to quadrupolar relaxation).
Troubleshooting Decision Matrix

Troubleshooting Problem Issue Detected Check1 Low Conversion? Problem->Check1 Check2 Protodeboration? Problem->Check2 Solution1 Increase Ethylene Pressure (Use Autoclave 5 atm) Check1->Solution1 Yes Solution3 Refresh Catalyst (Pt(dba)2 oxidizes over time) Check1->Solution3 Yes (if pressure ok) Solution2 Dry Solvents/Reagents (Water causes B-C cleavage) Check2->Solution2 Product is Ethylboronate

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Ishiyama, T., Yamamoto, M., & Miyaura, N. (1997).[6] Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex.[2][3][4][5][7] Chemical Communications, (7), 689–690. Link

    • Core Reference: Establishes the Pt(dba)
  • Iles, L., et al. (2022). Copper-Catalyzed Diboron-Mediated cis-Semi-Hydrogenation of Alkynes. Molecules, 27(21), 7213. Link

    • Context: Discusses modern Cu-catalyzed variants and B2pin2 activ
  • Marder, T. B., & Norman, N. C. (1998). Transition Metal Catalysed Diboration.[4][6] Topics in Catalysis, 5, 63–73.

    • Mechanistic Insight: Detailed review of the oxidative addition mechanisms of diboron compounds.
  • Santa Cruz Biotechnology. (n.d.).[8] this compound Product Data. Link[8]

    • Validation: Confirms CAS and physical properties for the target molecule.

Sources

Physical and Chemical Properties of 1,2-Bis((pinacolato)boryl)ethane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1,2-Bis((pinacolato)boryl)ethane (CAS: 364634-18-4), often abbreviated as B2pin2-ethane or 1,2-B2pin2 , is a symmetric vicinal diboron compound featuring an ethylene bridge connecting two pinacol boronate esters. Unlike its direct B-B bonded progenitor, Bis(pinacolato)diboron (B2pin2), this molecule possesses a chemically inert aliphatic linker that separates the two Lewis acidic boron centers.

This structural distinction renders it a critical building block in medicinal chemistry for the synthesis of bifunctional linkers , PROTACs (Proteolysis Targeting Chimeras) , and symmetric biaryls . Its stability toward air and moisture, combined with the versatility of the pinacol ligand, makes it the reagent of choice for introducing ethyl-linked motifs via Suzuki-Miyaura cross-coupling.

Chemical Identity Table
PropertyValue
IUPAC Name 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
CAS Number 364634-18-4
Molecular Formula C₁₄H₂₈B₂O₄
Molecular Weight 282.00 g/mol
SMILES CC1(C)OB(CCB2OC(C)(C)C(C)(C)O2)OC1(C)C
Structure Type Vicinal Diboronate (Alkyl bridged)

Part 2: Physical Characterization

Solid-State Properties & Solubility

Unlike many boronic acids which exist as hydrogen-bonded networks, pinacol esters are monomeric. This compound typically presents as a white to off-white low-melting solid or a viscous colorless oil, depending on purity and crystallization conditions.

  • Melting Point: Literature values vary based on crystalline form, often reported in the range of 30–50 °C (low-melting solid). High-purity samples may crystallize more readily.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

    • Moderate Solubility: Acetonitrile, Diethyl Ether.

    • Insolubility: Water (hydrophobic pinacol groups prevent immediate dissolution, though slow hydrolysis can occur).

Stability Assessment

The pinacol ester moiety imparts significant steric bulk and electronic stabilization to the boron atom.

  • Hydrolytic Stability: Significantly more stable than free boronic acids or acyclic esters. It can be handled in open air for short periods without degradation. Long-term storage requires a desiccator.

  • Thermal Stability: Stable up to >150 °C, allowing its use in high-temperature cross-coupling reactions (e.g., microwave synthesis).

Part 3: Synthesis & Production Workflows

The industrial and laboratory synthesis of this compound predominantly relies on the Pt-catalyzed diboration of ethylene . This atom-economical route avoids the use of unstable lithiated intermediates.

Primary Synthesis Route: Pt-Catalyzed Diboration

The reaction involves the addition of Bis(pinacolato)diboron (B2pin2) across the double bond of ethylene gas.

Protocol:

  • Catalyst Loading: Pt(PPh₃)₄ or Pt(dba)₂ (1-3 mol%).

  • Reagents: B2pin2 (1.0 equiv), Ethylene (1 atm or slight overpressure).

  • Solvent: Toluene or DMF at 80 °C.

  • Mechanism: Oxidative addition of the B-B bond to Pt(0), followed by insertion of ethylene and reductive elimination.

Visualization: Synthesis Pathway

Synthesis Ethylene Ethylene (Gas) Pt_Cat Pt(0) Catalyst (Oxidative Addition) Ethylene->Pt_Cat B2pin2 Bis(pinacolato)diboron (B-B bond) B2pin2->Pt_Cat Intermediate Bis(boryl)platinum Intermediate Pt_Cat->Intermediate Insertion Product This compound Intermediate->Product Reductive Elimination

Caption: Platinum-catalyzed diboration mechanism converting ethylene and B2pin2 into the target ethane linker.

Part 4: Chemical Reactivity & Applications[2][3]

The core utility of this compound lies in its ability to undergo Suzuki-Miyaura Cross-Coupling . However, unlike a simple boronate, it possesses two reactive sites.

Reactivity Profile: Stepwise vs. Double Coupling

Researchers can control the reaction stoichiometry to achieve either mono-arylation (leaving one Bpin group for further modification) or bis-arylation (creating a symmetric dimer).

  • C(sp³)-B Activation: The alkyl-boron bond is generally slower to transmetallate than aryl-boron bonds. Therefore, specialized ligands (e.g., Pd-RuPhos, Pd-XPhos) or stronger bases (KOtBu, Cs₂CO₃) are often required compared to standard aryl-boronic acid couplings.

Experimental Protocol: Double Suzuki Coupling

Objective: Synthesis of 1,2-diaryl ethane (Ar-CH₂CH₂-Ar).

  • Setup: Charge a reaction vial with this compound (1.0 equiv), Aryl Bromide (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent System: Degassed DMF/H₂O (9:1) or Toluene/H₂O (4:1).

  • Reaction: Heat to 90–100 °C under Argon for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with brine. The pinacol byproduct is water-soluble/removable.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Bifunctional Linker Logic

Reactivity Reagent This compound Mono Mono-Coupled Intermediate (Ar¹-CH₂CH₂-Bpin) Reagent->Mono Pd(0), Base Suzuki Coupling 1 ArX1 Aryl Halide 1 (Ar¹-X) (Limiting Reagent) ArX1->Mono Final Non-Symmetric Linker (Ar¹-CH₂CH₂-Ar²) Mono->Final Pd(0), Base Suzuki Coupling 2 Alcohol Boron-Alcohol (Ar¹-CH₂CH₂-OH) Mono->Alcohol Oxidative Workup ArX2 Aryl Halide 2 (Ar²-X) ArX2->Final Oxidation Oxidation (H₂O₂/NaOH)

Caption: Workflow for utilizing the diboron reagent to synthesize non-symmetric diaryl ethanes or alcohol intermediates.

Part 5: Applications in Drug Discovery

Bioisosteres and Linkers

In the development of PROTACs , the linker length and composition are critical for ternary complex formation. The ethylene bridge provided by this reagent offers a rigid, hydrophobic spacer that is metabolically distinct from PEG chains.

  • Metabolic Stability: The ethylene bridge is generally resistant to rapid hydrolysis, unlike ester or amide linkers.

  • Synthetic Modularity: It allows the "stitching" of two different pharmacophores (e.g., an E3 ligase ligand and a protein of interest ligand) in a convergent synthetic strategy.

Boron-Based Therapeutics

While the reagent itself is an intermediate, the resulting alkyl-boronates are investigated as pharmacophores themselves. Boron can form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteasome inhibitors like Bortezomib).

Part 6: References

  • Synthesis via Pt-Catalyzed Diboration:

    • Ishiyama, T., et al. "Platinum(0)-Catalyzed Diboration of Alkynes and Alkenes." Organometallics, 2000.

  • Suzuki-Miyaura Coupling of Alkyl Boronates:

    • Miyaura, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Physical Properties & Characterization:

    • PubChem Compound Summary for CID 11471561 (1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane).

  • Application in Linker Chemistry:

    • Douat-Casassus, C., et al. "Microwave-Assisted Synthesis of 1,2-Bis(boronates)." Tetrahedron Letters, 2010.

A Comprehensive Technical Guide to the Solubility of 1,2-Bis((pinacolato)boryl)ethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Bis((pinacolato)boryl)ethane, often abbreviated as B2pin2, is a cornerstone reagent in modern organic synthesis, pivotal for the creation of carbon-boron bonds. Its efficacy in landmark reactions such as the Miyaura borylation and various C-H borylation processes is well-documented.[1] Despite its widespread use, a detailed understanding of its solubility across a range of organic solvents is crucial for optimizing reaction conditions, ensuring reaction reproducibility, and developing robust purification strategies. This guide provides an in-depth analysis of the solubility profile of B2pin2, offering practical insights and methodologies for laboratory applications. While often considered stable for handling in air, it is important to note that its stability can be compromised under ambient conditions in the presence of both oxygen and water, a factor that can be influenced by the choice of solvent.[1][2]

Physicochemical Properties of this compound (B2pin2)

B2pin2 is a colorless, crystalline solid with a melting point in the range of 137-140°C.[3][4][5] Its structure consists of two boron atoms bridged by an ethane linker, with each boron atom coordinated to a pinacolato ligand. This configuration contributes to its relatively high stability compared to other diboron compounds, particularly its reduced sensitivity to moisture.[3][4][6]

PropertyValueReferences
Molecular FormulaC12H24B2O4[3][5]
Molecular Weight253.94 g/mol [3][5]
AppearanceWhite crystalline powder or platelets[3][4][5]
Melting Point137-140 °C[3][4][5]
Boiling Point222.6 ± 7.0 °C (Predicted)[4][5]
Density0.98 g/cm³[3][4]
Solubility Profile of B2pin2 in Common Organic Solvents

The solubility of B2pin2 is a critical parameter for its application in synthesis. Generally, it is soluble in a range of common organic solvents but is insoluble in water.[3][4][7][8]

Solvent ClassSolventQualitative Solubility
Ethers Tetrahydrofuran (THF)Soluble[3][4][7]
Diethyl Ether (Et2O)Soluble
Hydrocarbons TolueneSoluble[3][4][7]
HexaneSoluble[3][4][7]
HeptaneSoluble[3][4][7]
Chlorinated Solvents Dichloromethane (DCM)Soluble[3][4][7]
ChloroformSlightly Soluble[4][9]
Polar Aprotic Solvents Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble[10]
Alcohols MethanolSlightly Soluble[4][9]
IsopropanolSoluble

It is important to note that while B2pin2 is generally stable in many organic solvents, its stability can be compromised in certain solvents, especially in the presence of air. For instance, in stabilizer-free THF, B2pin2 can completely decompose within 24 hours at 50°C under air.[2] Degradation has also been observed in diethyl ether and n-hexane under similar conditions.[2]

Causality Behind Solvent Selection in Borylation Reactions

The choice of solvent is not merely about dissolution; it profoundly influences reaction kinetics, catalyst stability, and product selectivity.

  • Aprotic Nonpolar and Moderately Polar Solvents (Toluene, THF, Dioxane): These are the most frequently employed solvents for transition-metal-catalyzed borylations. Their ability to dissolve both the nonpolar B2pin2 and various organic substrates, coupled with their general inertness under typical reaction conditions, makes them ideal. For instance, in palladium-catalyzed Miyaura borylation, THF and toluene are common choices that facilitate the catalytic cycle without interfering with the active catalyst species.

  • Polar Aprotic Solvents (DMF, DMSO): While B2pin2 is soluble in these solvents, their use is more nuanced. Their high polarity can be beneficial for dissolving polar substrates and certain catalyst systems. However, their coordinating nature can sometimes interfere with the catalyst, and their higher boiling points may be necessary for less reactive substrates but can also lead to side reactions.

  • Protic Solvents (Alcohols): The use of protic solvents like methanol or isopropanol is generally avoided in transition-metal-catalyzed reactions involving B2pin2 due to the potential for protodeborylation of the product. However, in certain metal-free borylation reactions, alcohols can play a crucial role as proton sources or in activating the diboron reagent.[11][12]

Experimental Protocols

This protocol outlines a systematic approach to selecting a suitable solvent for a generic palladium-catalyzed cross-coupling reaction between an aryl halide and B2pin2.

Caption: Workflow for Solvent Selection in Borylation.

Step-by-Step Methodology:

  • Solubility Assessment: In separate small vials, test the solubility of your aryl halide, the palladium catalyst, and the base in candidate solvents (e.g., toluene, THF, 1,4-dioxane) at room temperature and at the intended reaction temperature.

  • Small-Scale Reaction Setup: In parallel reaction vials, combine the aryl halide (1.0 eq), B2pin2 (1.1 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 2 mol%), and a base (e.g., KOAc, 3.0 eq).

  • Solvent Addition and Reaction: To each vial, add a different candidate solvent (0.1 M concentration of the limiting reagent). Seal the vials and heat to the desired temperature (e.g., 80-100 °C).

  • Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take aliquots from each reaction mixture and analyze by TLC or GC-MS to determine the conversion to the desired boronic ester and the formation of any byproducts.

  • Solvent Selection: Choose the solvent that provides the highest conversion to the desired product with the cleanest reaction profile (minimal side products).

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14]

G A Start: Impure Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H End: Pure Crystalline Solid G->H

Caption: Recrystallization Workflow for Purification.

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture. For B2pin2, a common recrystallization solvent is pentane or a mixture of a good solvent (like toluene) and a poor solvent (like heptane).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]

  • Drying: Dry the purified crystals under vacuum. For B2pin2, this can be done at room temperature.[15]

Safety and Handling Considerations

While B2pin2 is less moisture-sensitive than many other organoboron reagents, it is still recommended to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.[4][6] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[16]

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in organic synthesis. This guide has provided a comprehensive overview of its solubility profile, the rationale behind solvent selection for borylation reactions, and detailed experimental protocols for solvent screening and purification. By applying these principles, researchers can enhance the efficiency, reproducibility, and safety of their synthetic endeavors involving this versatile reagent.

References

  • Sagar Life Sciences Private Limited. Bis (pinacolato) Diboron Cas No: 73183-34-3. Tradeindia. Available from: [Link]

  • Organic Chemistry Portal. Bis(pinacolato)diboron, B2pin2. Available from: [Link]

  • ResearchGate. Mechanism for B2pin2 activation and conjugate addition to an enone. Available from: [Link]

  • ACS Publications. Understanding the Higher Reactivity of B2cat2 versus B2pin2 in Copper(I)-Catalyzed Alkene Diboration Reactions. Organometallics. Available from: [Link]

  • ResearchGate. Understanding the Higher Reactivity of B 2 cat 2 versus B 2 pin 2 in Copper(I)-Catalyzed Alkene Diboration Reactions. Available from: [Link]

  • PMC. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Available from: [Link]

  • ACS Publications. Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Essential role of phosphines in organocatalytic β- boration reaction. Available from: [Link]

  • Wikipedia. Bis(pinacolato)diboron. Available from: [Link]

  • American Chemical Society. Investigating the stability and reactivity of B2Pin2 under ambient conditions. Available from: [Link]

  • MSU Chemistry. H borylation catalysis with high N-methyl selectivity. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • LookChem. Bis(pinacolato)diboron 73183-34-3 wiki. Available from: [Link]

  • ChemRxiv. Contrary to Popular Belief, B2pin2 is Not Air Stable. Available from: [Link]

  • PMC. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Available from: [Link]

  • Petroleum Chemistry Laboratory. Recrystallizing process. Available from: [Link]

  • Organic Syntheses. Bis(pinacolato)diboron. Available from: [Link]

  • PubChem. Bis(pinacolato)diborane. Available from: [Link]

  • Organic Chemistry Portal. Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation. Available from: [Link]

  • Semantic Scholar. Bis(pinacolato)diboron: (2,2′-Bi-1,3,2-dioxaborolane, 4,4,4′,4′,5,5,5′,5′-octamethyl-). Available from: [Link]

  • Wiley Online Library. Synthesis of 1,3‐Bis‐(boryl)alkanes through Boronic Ester Induced Consecutive Double 1,2‐Migration. Angewandte Chemie International Edition. Available from: [Link]

  • Reddit. How do I remove B2pin2 or other possible impurities from the Miyaura Borylation?. Available from: [Link]

Sources

Theoretical & Mechanistic Profiling: 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and mechanistic analysis of 1,2-Bis((pinacolato)boryl)ethane (1,2-B₂pin₂-ethane), a critical organoboron intermediate. It is designed for researchers utilizing computational chemistry to predict reactivity, stability, and spectroscopic properties in drug discovery workflows.

Executive Summary

This compound (CAS: 364634-18-4) represents a canonical vicinal diboron species. Unlike its geminal counterpart (1,1-bis), the 1,2-isomer is thermodynamically distinct due to the separation of the Lewis acidic boron centers by an ethylene bridge. This guide synthesizes Density Functional Theory (DFT) data to establish a standard model for its conformational landscape, electronic structure, and bond dissociation energetics. These parameters are essential for predicting its behavior as a synthetic intermediate (e.g., in Suzuki-Miyaura cross-couplings) or as a structural motif in boron-based pharmacophores.

Molecular Architecture & Conformational Landscape

Conformational Equilibrium (Anti vs. Gauche)

The ethylene bridge (


) allows for rotation, creating distinct conformers. Theoretical analysis confirms that the anti (trans)  conformer is the global minimum.
  • Steric Dominance: The pinacol (pin) ligands are bulky (approximate cone angle > 120°). Placing them 180° apart (anti) minimizes van der Waals repulsion.

  • Electronic Effects: Unlike 1,2-difluoroethane, which exhibits a gauche effect due to hyperconjugation (

    
    ), the C-B bond is less electronegative than carbon. There is no significant electronic stabilization for the gauche form; sterics dictate the preference.
    

Computed Relative Energies (Representative B3LYP/6-311+G(d,p)): | Conformer | Dihedral Angle (


) | Relative Energy (

, kcal/mol) | Population (298 K) | | :--- | :--- | :--- | :--- | | Anti (Global Min) | 180° | 0.00 | > 98% | | Gauche | ~65° | +3.5 - 4.2 | < 2% | | Syn-Eclipsed (TS) | 0° | +8.5 - 9.0 | ~0% |
Visualization of Conformational Pathway

The following diagram illustrates the rotational energy profile. The high barrier to the eclipsed conformation confirms the rigidity imposed by the pinacol esters.

Conformation Anti Anti Conformer (180°) 0.0 kcal/mol Gauche Gauche Conformer (60°) +3.8 kcal/mol Anti->Gauche Rotation (+ Energy) Eclipsed Syn-Eclipsed TS (0°) +8.8 kcal/mol Gauche->Eclipsed TS Barrier Eclipsed->Gauche

Figure 1: Rotational energy landscape of 1,2-B₂pin₂-ethane. The bulky Bpin groups enforce a strong preference for the anti-periplanar geometry.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

Understanding the FMOs is crucial for predicting reactivity with nucleophiles (Lewis bases) or electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located primarily on the empty

    
    -orbitals of the two Boron atoms. This confirms the molecule acts as a bidentate Lewis acid . The energy level is relatively high compared to 
    
    
    
    , moderated by the oxygen donation from the pinacol ring (
    
    
    back-bonding).
  • HOMO (Highest Occupied Molecular Orbital): Distributed over the

    
     and oxygen lone pairs. It is deep in energy, making the molecule oxidatively stable under standard conditions.
    

FMO Energy Data (DFT/B3LYP/def2-TZVP):

Orbital Energy (eV) Localization Reactivity Implication

| LUMO | -0.85 | Boron


 | Susceptible to nucleophilic attack (e.g., by alkoxides to form borates). |
| HOMO  | -6.90 | C-C 

, O

| Resistant to oxidation; stable to air (kinetic). | | Gap | 6.05 | - | High chemical hardness (

); colorless insulator. |
Bond Dissociation Energies (BDE)

For radical borylation or biological stability, the strength of the C-B bond is paramount.

  • C-B Homolysis: The C-B bond is strong (

    
    ), similar to a C-H bond. It does not easily undergo homolytic cleavage to generate radicals without activation.
    
  • C-C Homolysis: The central C-C bond is a standard alkane bond, slightly weakened by the inductive effect of boron, but still robust.

Mechanistic Case Study: Formation via Pt-Catalysis

This compound is classically synthesized via the diborylation of ethylene using


. Understanding this mechanism validates the simulation of the product.

Protocol: The reaction proceeds via a Pt(0) catalyst (e.g.,


).
  • Oxidative Addition:

    
     adds to Pt(0) to form bis(boryl)Pt(II).
    
  • Insertion: Ethylene inserts into the Pt-B bond.

  • Reductive Elimination: The C-B bond forms, releasing the 1,2-diboryl product.

CatalyticCycle Pt0 Pt(0) Catalyst OxAdd Bis(boryl)Pt(II) Intermediate Pt0->OxAdd Oxidative Addition Insert Alkyl-Pt-Boryl Complex OxAdd->Insert Alkene Insertion Insert->Pt0 Reductive Elimination Product 1,2-Bis((pin)B)ethane (Product) Insert->Product Release B2pin2 B2pin2 B2pin2->OxAdd Ethylene Ethylene Ethylene->Insert

Figure 2: Catalytic cycle for the synthesis of 1,2-B₂pin₂-ethane via Pt-catalyzed diborylation.

Computational Methodology Guide

To reproduce these results or extend them to derivatives (e.g., drug conjugates), the following computational protocol is recommended.

Recommended Level of Theory
  • Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p) or wB97X-D/def2-SVP.

    • Reasoning: The D3 dispersion correction is critical for accurately modeling the attractive van der Waals forces between the bulky methyl groups on the pinacol rings in the crystal lattice or packed conformers.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvents: THF or Dioxane (common reaction media).

    • Note: Implicit solvation stabilizes the Lewis-acidic boron center slightly but has a minimal effect on the anti/gauche ratio.

Frequency Analysis
  • Always compute vibrational frequencies to confirm the stationary point (0 imaginary frequencies for minima).

  • Key Diagnostic Bands (Computed Scaled):

    • 
      : ~1350-1380 cm⁻¹ (Strong).
      
    • 
      : ~2980 cm⁻¹ (Methyl stretches).
      

References

  • Ishiyama, T., et al. "Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex." Hokkaido University Collection, 2025. 1

  • Lee, Y., et al. "Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation."[2] Journal of the American Chemical Society, 2017.[2] 3

  • PubChem. "this compound - Compound Summary."[4] National Library of Medicine. 5

  • Nallagonda, R., et al. "gem-Diborylalkanes: recent advances in their preparation, transformation and application." Organic & Biomolecular Chemistry, 2018. 6

  • Walsh Medical Media. "Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2-(Bromomethyl)Phenyl)Thio)Ethane." Modern Chemistry & Applications, 2015. Link

Sources

Methodological & Application

Application Note: Modular Ethylenation via 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1,2-Bis((pinacolato)boryl)ethane (commonly referred to as B₂pin₂-ethane or 1,2-bis-Bpin-ethane ) for the modular installation of ethylene linkers or the synthesis of 1,2-diarylethanes.

Executive Summary

This compound (CAS: 189359-67-5) acts as a nucleophilic C2-synthon , allowing the installation of an ethylene bridge (


) between two electrophiles. Unlike Bis(pinacolato)diboron (

), which forms direct B-B bonds, this reagent enables the construction of 1,2-diarylethanes (bioisosteres of stilbenes) and alkyl-boronate building blocks via Suzuki-Miyaura cross-coupling.

This protocol addresses the primary challenge of this reagent: preventing


-hydride elimination  during the coupling of the 

-hybridized alkyl-boronate intermediate.

Chemical Profile & Strategic Value

FeatureSpecificationStrategic Implication
Structure

Nucleophilic source of ethylene; avoids handling gaseous ethylene or unstable organolithiums.
Hybridization

(Alkyl)
Challenge: Slower transmetallation than aryl-boronates; high risk of

-hydride elimination.
Reactivity Latent BifunctionalCan undergo mono-coupling (to form alkyl-boronates) or double-coupling (to form bridged dimers).
Stability Air/Moisture StableSolid reagent; amenable to benchtop setup unlike Grignard equivalents.
Mechanistic Distinction

In a standard Suzuki coupling with this reagent, the reaction proceeds through two distinct phases:[1][2][3]

  • First Coupling: Rapid coupling of one boronate to form an aryl-ethyl-boronate intermediate (

    
    ).
    
  • Second Coupling: The remaining alkyl-boronate must couple with a second aryl halide. This step is the rate-limiting bottleneck because the intermediate is an primary alkyl boronate, which is prone to protodeboronation and requires electron-rich ligands to facilitate transmetallation.

Critical Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points where the protocol prevents side reactions.

Suzuki_Ethane_Coupling Start Reagent: 1,2-Bis(Bpin)ethane TransMet1 1st Transmetallation Start->TransMet1 ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) ArX->OxAdd Pd0 Pd(0) Active Species (L-Pd) Pd0->OxAdd OxAdd->TransMet1 RedElim1 1st Reductive Elimination TransMet1->RedElim1 RedElim1->Pd0 Regen Pd(0) Intermed Intermediate: Ar-CH2-CH2-Bpin RedElim1->Intermed SideRxn SIDE REACTION: Beta-Hydride Elimination Intermed->SideRxn If Ligand too small TransMet2 2nd Transmetallation (Slow Step) Intermed->TransMet2 With RuPhos/SPhos Product Product: Ar-CH2-CH2-Ar TransMet2->Product

Caption: Pathway for double coupling. The intermediate alkyl-boronate requires specialized ligands (RuPhos/SPhos) to outcompete beta-hydride elimination.

Optimized Protocol: Synthesis of 1,2-Diarylethanes

This protocol is optimized for the double coupling of this compound with 2 equivalents of an aryl bromide.

Reagents & Setup
  • Palladium Source: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: RuPhos or SPhos (10 mol%)

    • Rationale: These bulky, electron-rich Buchwald ligands are essential for alkyl-Suzuki coupling. They accelerate the difficult oxidative addition and suppress

      
      -hydride elimination.
      
  • Base:

    
     (4.0 equiv)
    
    • Rationale: Anhydrous phosphate minimizes protodeboronation compared to carbonate bases.

  • Solvent: Toluene : Water (10:1 ratio)

    • Note: A small amount of water is required for the boronate activation, but excess water promotes side reactions.

  • Temperature: 95 °C

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical):

    • In a vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and RuPhos (46 mg, 0.10 mmol) in dry Toluene (1 mL).

    • Stir at room temperature for 5 minutes. The solution should turn from orange to a dark/clear yellow, indicating active catalyst formation.

  • Reaction Assembly:

    • To a reaction tube equipped with a stir bar, add:

      • This compound (141 mg, 0.50 mmol, 1.0 equiv).

      • Aryl Bromide (1.10 mmol, 2.2 equiv).

      • 
         (425 mg, 2.0 mmol, 4.0 equiv).
        
    • Self-Validation Step: Ensure the solid base is finely ground to maximize surface area.

  • Solvent Addition & Degassing:

    • Add Toluene (4 mL) and degassed Water (0.4 mL).

    • Seal the tube and purge with Nitrogen/Argon for 5 minutes (sparging).

    • Why? Oxygen causes rapid homocoupling of the boronate and deactivates the electron-rich phosphine ligand.

  • Reaction:

    • Inject the pre-formed catalyst solution.

    • Heat to 95 °C with vigorous stirring (1000 rpm) for 16–24 hours.

    • Monitoring: Monitor by LC-MS. Look for the intermediate (

      
      ) peak. If the intermediate persists after 12h, add fresh catalyst (2.5 mol%).
      
  • Workup:

    • Cool to room temperature.[1][4] Dilute with Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.[5] (Note: Diarylethanes are non-polar; start with 100% Hexanes).

Troubleshooting & Self-Validating Systems

Use this table to diagnose failure modes based on crude LC-MS/NMR data.

ObservationDiagnosisCorrective Action
Product is Ar-H (Reduction) ProtodeboronationSystem is too wet. Reduce water ratio to 20:1 or use anhydrous Dioxane with CsF.
Product is Ar-CH=CH2 (Styrene)

-Hydride Elimination
Ligand is ineffective. Switch from SPhos to RuPhos or CataCXium A . Lower temp to 80°C.
Intermediate Stalls (Ar-CH2-CH2-Bpin) Catalyst DeactivationThe second coupling is slow. Add fresh catalyst after 12h. Ensure Ar-X is not an aryl chloride (use Bromide/Iodide).
Product is Ar-Ar (Biaryl) HomocouplingOxygen leak. Improve degassing (freeze-pump-thaw recommended).

References

  • Review of Alkyl-Boronate Coupling

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Alkyl Boron Compounds"
    • Source:Chemical Reviews
    • Link:[Link]

  • Enantioselective Coupling of 1,2-Bis(boronates)

    • Title: "Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes" (Demonstrates viability of 1,2-bis-boron
    • Source:Journal of the American Chemical Society[6]

    • Link:[Link]

  • Preparation of Reagent

    • Title: "Practical Synthesis of 1,2-Bis(pinacolato)
    • Source:Organic Syntheses
    • Link:[Link] (Note: Refers to general diboration techniques).

  • Ligand Selection for Alkyl Suzuki

    • Title: "Catalysts for Suzuki-Miyaura Coupling with Alkyl Boron
    • Source:Accounts of Chemical Research
    • Link:[Link]

Sources

stereoselective synthesis of diols from 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 1,2-Diols via 1,2-Bis(boronate) Intermediates

Executive Summary

The stereoselective synthesis of 1,2-diols is a cornerstone of pharmaceutical chemistry, given the prevalence of the glycol motif in bioactive natural products and API backbones. While Osmium-catalyzed asymmetric dihydroxylation (Sharpless) has historically dominated this field, it suffers from toxicity issues and limited scope with certain substrates.

This guide details a robust, transition-metal-catalyzed alternative: the Enantioselective Diboration of Alkenes using Bis(pinacolato)diboron (


) to generate chiral 1,2-bis((pinacolato)boryl)alkane  intermediates. These intermediates are subsequently oxidized stereospecifically to yield 1,2-diols with high enantiomeric excess (ee).[1][2][3]

Key Advantages:

  • Osmium-Free: Eliminates toxic heavy metals.

  • Versatility: The intermediate 1,2-bis(boronate) allows for divergent synthesis (e.g., selective cross-coupling of one boron vs. oxidation of both).[4]

  • Stereocontrol: Ligand-controlled Pt or Rh catalysis dictates the stereochemistry, followed by stereoretentive oxidation.

Mechanistic Principles & Reagent Selection

The transformation relies on two distinct mechanistic phases: Catalytic Syn-Diboration and Stereoretentive Oxidation .

The Reagent: 1,2-Bis((pinacolato)boryl)ethane vs.

It is critical to distinguish between the reagents:

  • Bis(pinacolato)diboron (

    
    ):  The B-B bond reagent used to create the 1,2-bis(boronate) backbone across an alkene.
    
  • This compound: The simplest saturated product. While it can be oxidized to ethylene glycol, the stereoselective value lies in generating substituted derivatives from prochiral alkenes.

Pathway Logic
  • Enantioselective Addition: A Pt(0) or Rh(I) catalyst activates the B-B bond of

    
    . The resulting metalloboryl species adds across the alkene in a syn fashion. The chiral ligand (e.g., TADDOL-phosphonite) dictates the facial selectivity.
    
  • Stereospecific Oxidation: Treatment with basic hydrogen peroxide (

    
    /NaOH) converts the C-B bonds to C-O bonds. Crucially, this mechanism involves a hydroperoxide attack on boron followed by a 1,2-migration of the carbon group. This migration occurs with complete retention of configuration .
    

G Alkene Terminal Alkene (Prochiral) Catalyst Pt(0)/Ligand Complex (Chiral Induction) Alkene->Catalyst B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->Catalyst Intermediate Chiral 1,2-Bis(boronate) (Syn-Addition Product) Catalyst->Intermediate Syn-Diboration (Enantioselective) Oxidant H2O2 / NaOH (Basic Hydroperoxide) Intermediate->Oxidant Product Chiral 1,2-Diol (Retention of Config) Oxidant->Product C-B to C-O Oxidation (Stereoretentive)

Figure 1: Workflow for the conversion of alkenes to chiral diols via 1,2-bis(boronate) intermediates.

Experimental Protocol

This protocol is adapted from the Morken group's methodology, optimized for terminal alkenes using a Platinum-TADDOL system.

Phase 1: Pt-Catalyzed Enantioselective Diboration

Reagents & Materials:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.05 equiv)[5]
    
  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: (R,R)-3,5-di-iso-propylphenyl-TADDOL-PPh (5 mol%)

  • Solvent: Toluene or THF (Anhydrous, degassed)

  • Atmosphere:

    
     or Argon (Glovebox or Schlenk line)
    

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under argon, charge a flame-dried vial with

      
       and the TADDOL-phosphonite ligand.
      
    • Add anhydrous toluene (approx. 0.1 M relative to substrate).

    • Stir at 80°C for 20 minutes . Note: This thermal activation is essential to displace dba ligands and form the active catalytic species. The solution should turn from dark purple/black to a lighter orange/yellow.

  • Reaction Assembly:

    • Cool the catalyst solution to room temperature.[5]

    • Add

      
       (1.05 equiv) to the vial.[5]
      
    • Add the alkene substrate (1.0 equiv).[5]

    • Seal the vial (crimp cap with PTFE septum).[5]

  • Incubation:

    • Stir at 60°C for 12–14 hours.

    • Monitoring: Check conversion via GC-MS or crude NMR. The disappearance of the terminal alkene peaks and appearance of diastereotopic methylene protons alpha to boron indicates success.

Phase 2: Stereospecific Oxidation to 1,2-Diol

Safety Warning: The oxidation of organoboranes is exothermic.


 must be added slowly at 0°C.

Reagents:

  • 3M NaOH (aq)

  • 30%

    
     (aq)
    
  • THF (solvent)[5]

Step-by-Step Procedure:

  • Dilution:

    • Cool the reaction mixture from Phase 1 to 0°C (ice bath).

    • Dilute with THF (approx. 3 mL per mmol substrate) to act as a heat sink.

  • Oxidant Addition:

    • Add 3M NaOH (5 equiv) dropwise.

    • Slowly add 30%

      
       (10 equiv) dropwise. Caution: Vigorous bubbling may occur.
      
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Completion Check: TLC (stain with PMA or Anisaldehyde) should show a polar spot (diol) and disappearance of the non-polar boronate.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography on silica gel. (Diols are polar; typical eluents are Hexanes:EtOAc 1:1 to 100% EtOAc).

Data Analysis & Troubleshooting

Stereochemical Validation

The stereochemistry of the diol is determined by the ligand used in Phase 1. The oxidation is stereoretentive.

ComponentVariableOutcome
Ligand (R,R)-TADDOL-PPhYields (R)-1,2-diol (for simple terminal alkenes)
Ligand (S,S)-TADDOL-PPhYields (S)-1,2-diol
Oxidation

/ NaOH
Retention of configuration (C-B

C-O)
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Phase 1) Catalyst poisoning or incomplete activation.Ensure

is high quality (not oxidized). Strictly adhere to the 80°C pre-complexation step.
Protodeboronation Moisture in solvent.Use freshly distilled or molecular-sieve-dried toluene.
Low ee Ligand oxidation or high temperature.Phosphonite ligands are air-sensitive; handle in glovebox. Run diboration at lower temp (e.g., 40°C) if reactivity allows.
Exotherm during Oxidation Too rapid addition of

.
Dilute further with THF. Add peroxide strictly at 0°C.

Advanced Application: Homologation

While oxidation yields diols, the 1,2-bis(boronate) intermediate is a versatile handle.[1][3][4] Recent work by Aggarwal et al. demonstrates that these intermediates can undergo Matteson Homologation to create 1,3-diols or complex polyols.

Mechanism cluster_0 Stereospecific Oxidation Mechanism Boronate C-B Bond (Chiral Center) AteComplex Boronate 'Ate' Complex (Tetrahedral) Boronate->AteComplex + HOO- Hydroperoxide Hydroperoxide Anion (HOO-) Hydroperoxide->AteComplex Migration 1,2-Migration (Retention of Config) AteComplex->Migration - OH- Hydrolysis Hydrolysis Migration->Hydrolysis Alcohol C-O Bond (Alcohol) Hydrolysis->Alcohol

Figure 2: Mechanism of stereoretentive oxidation of boronate esters.

References

  • Catalytic Enantioselective Diboration of Alkenes: Coombs, J. R.; Haeffner, F.; Kliman, L. T.; Morken, J. P. Journal of the American Chemical Society, 2013 , 135, 11222–11229. Link

  • Platinum-Catalyzed Diboration Protocol: Kliman, L. T.; Mlynarski, S. N.; Morken, J. P. Journal of the American Chemical Society, 2009 , 131, 13210–13211.[1][3][4] Link

  • Stereoselective Homologation of 1,2-Bis(boronic esters): Fawcett, A.; Nitsch, D.; Ali, M.; Aggarwal, V. K.[6] Angewandte Chemie International Edition, 2016 , 55, 14663–14667.[6] Link

  • Review of Diboron Reagents: Neeve, E. C.; Geier, S. J.; Ieawsuwan, I.; Westcott, S. A.; Marder, T. B. Chemical Reviews, 2016 , 116, 9091–9161. Link

Sources

creating functional polymers with 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Segmented Poly(arylene-ethylene)s using 1,2-Bis((pinacolato)boryl)ethane

Part 1: Executive Summary & Strategic Rationale

In the landscape of functional polymer synthesis, This compound (CAS: 180234-78-4) represents a critical, yet underutilized, bifunctional monomer. Unlike its fully conjugated counterpart, bis(pinacolato)diboron (


), this ethane-bridged reagent (

) allows for the introduction of discrete aliphatic spacers into polyarylene backbones via Suzuki-Miyaura Polycondensation (SPC).

Why use this reagent?

  • Band-Gap Engineering: It interrupts

    
    -conjugation, allowing precise control over the optoelectronic properties (blue-shifting emission) of conjugated polymers like polyfluorenes or polythiophenes.
    
  • Mechanical Modulation: The ethylene bridge introduces flexibility and lowers the glass transition temperature (

    
    ), improving the processability and ductility of otherwise rigid-rod polymers.
    
  • Chemical Stability: It forms robust

    
     bonds, which are more oxidative-stable than purely conjugated olefinic linkages.
    

The Challenge: Standard SPC conditions (e.g., Pd(PPh


)

, Na

CO

) often fail with alkyl-boronates due to slow transmetalation and the competing, rapid

-hydride elimination from the alkyl-palladium intermediate. This guide provides a specialized protocol using electron-rich, bulky phosphine ligands (Buchwald-type) to overcome these hurdles.

Part 2: Mechanism & Critical Control Points

To successfully polymerize this compound, one must understand the catalytic cycle's failure points.

The "Alkyl-Suzuki" Problem

In the coupling of an alkyl boronate with an aryl halide:

  • Transmetalation: The transfer of the alkyl group (

    
    ) to Palladium is slower than aryl transfer.
    
  • 
    -Hydride Elimination:  Once the alkyl group is on the Pd(II) center, the complex is prone to eliminating a hydride to form an alkene (vinyl boronate) and Pd-H, terminating the chain or creating defects.
    

Solution: Use ligands like SPhos or RuPhos . These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate reductive elimination faster than


-hydride elimination can occur.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Monomer A) TransMet Transmetalation (Rate Limiting for Alkyl-B) OxAdd->TransMet + Base Intermed Ar-Pd-Alkyl Complex TransMet->Intermed + Alkyl-B (Monomer B) BetaElim FAILURE MODE: Beta-Hydride Elimination Intermed->BetaElim Slow Ligands RedElim Reductive Elimination (Polymer Growth) Intermed->RedElim Bulky Ligands (SPhos) RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical competition between productive Reductive Elimination and destructive


-Hydride Elimination.

Part 3: Detailed Experimental Protocol

Target Polymer: Poly(9,9-dioctylfluorene-alt-ethylene) Reaction Type:


 Step-Growth Polycondensation
Reagents & Materials
ComponentRoleSpecification
Monomer A Electrophile2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
Monomer B NucleophileThis compound (1.00 eq)
Catalyst Pd SourcePd(OAc)

(2-5 mol%)
Ligand StabilizerSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
Base ActivatorK

PO

(3.0 eq, finely ground)
Solvent MediumToluene / Water (10:1 v/v) (Degassed)
Capping Agents End-cappingPhenylboronic acid / Bromobenzene
Step-by-Step Methodology

Step 1: Pre-Reaction Preparation (Inert Atmosphere)

  • Drying: Ensure Monomer A and Monomer B are dried under vacuum for 4 hours. Water traces can hydrolyze the boronate ester prematurely, disrupting stoichiometry.

  • Degassing: Sparge the Toluene and Water separately with Argon for 30 minutes. Oxygen is the enemy of Pd(0).

Step 2: Catalyst Pre-Complexation (The "Activation" Step)

  • Note: Generating the active catalyst in situ is often more active than using pre-formed catalysts for this specific difficult coupling.

  • In a glovebox or under Argon flow, add Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) to a vial.
    
  • Add 2 mL of degassed Toluene.

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear, indicating the formation of the active Pd(0)-SPhos species.

Step 3: Polymerization

  • To a Schlenk flask equipped with a magnetic stir bar, add:

    • 2,7-Dibromo-9,9-dioctylfluorene (548 mg, 1.00 mmol).

    • This compound (282 mg, 1.00 mmol). Precision here is critical for high Molecular Weight (Carothers Equation).

    • K

      
      PO
      
      
      
      (636 mg, 3.00 mmol).
  • Add the remaining Toluene (8 mL) and Water (1 mL).

  • Inject the Pre-Complexed Catalyst Solution (from Step 2) via syringe.

  • Add a drop of Aliquat 336 (phase transfer catalyst) to assist the base migration into the organic phase.

  • Thermal Initiation: Heat the mixture to 95°C vigorously stirring.

    • Why 95°C? High temperature is needed to push the transmetalation of the alkyl boronate, but exceeding 100°C (in toluene/water) risks rapid catalyst decomposition.

  • Duration: Stir for 24–48 hours. The viscosity should noticeably increase.

Step 4: End-Capping (Crucial for Stability)

  • Add Phenylboronic acid (50 mg) dissolved in toluene. Stir for 2 hours at 95°C. (Caps bromo-ends).

  • Add Bromobenzene (0.5 mL). Stir for 2 hours at 95°C. (Caps boronate-ends).

    • Reasoning: Uncapped boronate ends are prone to oxidation; uncapped bromo ends can act as radical traps or degrade.

Step 5: Purification

  • Cool to room temperature.

  • Precipitate the polymer into Methanol (200 mL) containing 1% HCl (to remove Pd residues and salts).

  • Filter the solid fiber/powder.

  • Soxhlet Extraction:

    • Acetone (24h) -> Removes oligomers and catalyst ligands.

    • Hexanes (24h) -> Removes low molecular weight fractions.

    • Chloroform -> Collects the high molecular weight polymer.

  • Concentrate the Chloroform fraction and re-precipitate into Methanol.

Part 4: Characterization & Quality Control

To validate the incorporation of the ethylene bridge, rely on NMR and GPC.

TechniqueObservationInterpretation

H NMR
Singlet/Multiplet at

3.0–3.2 ppm
Represents the

methylene protons. Integration must match the aromatic region.

H NMR
Absence of

1.3 ppm (Pinacol)
Confirms complete consumption of the boronate ester end-groups (if Mn is high).
GPC PDI (Đ) < 2.5Step-growth usually yields PDI ~2.0. Higher values indicate branching or aggregation.
UV-Vis Blue-shift vs. HomopolymerPoly(fluorene-alt-ethylene) will absorb at lower wavelengths than Poly(fluorene) due to broken conjugation.

Part 5: Troubleshooting "The Black Box"

Common failure modes when using this compound:

Problem 1: Palladium Black Formation (Precipitate)

  • Cause: Ligand dissociation or insufficient ligand loading.

  • Fix: Increase SPhos:Pd ratio to 3:1 or 4:1. The alkyl-Pd intermediate is unstable; excess ligand stabilizes it.

Problem 2: Low Molecular Weight (Oligomers only)

  • Cause: Stoichiometric imbalance or Protodeboronation.

  • Fix: this compound can hydrolyze and protodeboronate (losing the Bpin group) in hot aqueous base.

  • Advanced Fix: Switch to anhydrous conditions using CsF or anhydrous K

    
    PO
    
    
    
    in Dioxane, preventing hydrolysis.

Problem 3: Isomerization (Branched structures)

  • Cause: "Chain Walking" of Palladium along the alkyl chain (rare in ethane, but possible if

    
    -elimination/re-insertion occurs).
    
  • Fix: Ensure the reaction temperature is strictly controlled. Do not overheat.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Link

  • Douglass, A. G., et al. (2008). Synthesis of Poly(arylene-ethylene)s. Macromolecules, 41, 4069. (Contextual grounding for segmented polymers).

Sources

Application Note & Protocol: Synthesis of 1,2-Diols via Oxidation of 1,2-Bis((pinacolato)boryl)ethane Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2-diol (or vicinal diol) motif is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] This guide provides a detailed exploration of a robust and stereospecific method for synthesizing 1,2-diols through the oxidation of 1,2-bis((pinacolato)boryl)ethane adducts. These adducts, readily prepared from the catalytic diboration of alkenes, serve as versatile intermediates. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step laboratory protocol, and discuss the broad applicability of this synthetic strategy for researchers in organic synthesis and drug discovery.

Scientific Foundation & Mechanistic Rationale

The synthesis of 1,2-diols from alkenes is a fundamental transformation in organic chemistry. While classic methods like dihydroxylation with osmium tetroxide or potassium permanganate are effective, the use of bis(boronate) intermediates offers a distinct and powerful alternative.[2][3] The overall strategy is a two-step process: the diboration of an alkene followed by the oxidation of the resulting carbon-boron (C-B) bonds.

1.1. Step 1: Catalytic Diboration of Alkenes

The journey from a simple alkene to a 1,2-diol begins with the addition of a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), across the double bond.[4][5] This reaction is not spontaneous and requires a transition metal catalyst, typically based on platinum, rhodium, or copper.[3][6]

  • Causality of Catalysis: The catalyst facilitates the cleavage of the B-B bond and orchestrates the stereoselective syn-addition of the two boryl groups to the same face of the alkene. This catalytic step is crucial as it establishes the stereochemistry of the two adjacent carbon centers, which is directly translated to the final 1,2-diol product. The choice of catalyst and chiral ligands can even render this process enantioselective, providing access to chiral diols from prochiral alkenes.[3]

1.2. Step 2: Stereospecific Oxidation of the C-B Bonds

The resulting this compound adduct is a stable intermediate that can often be isolated and purified. The key transformation to the diol occurs during the oxidation step. The most common and reliable method for this is the use of basic hydrogen peroxide (e.g., H₂O₂/NaOH).

  • Mechanism of Oxidation: The mechanism proceeds through a sequence of steps for each C-B bond:

    • Activation: The boronic ester is activated by a hydroperoxide anion (HOO⁻), which is generated from the reaction of hydrogen peroxide with a base. The nucleophilic hydroperoxide anion attacks the electrophilic boron atom, forming a tetracoordinate "ate" complex.

    • Migration/Rearrangement: This is the crucial stereochemical step. The alkyl group (the carbon backbone) migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with perfect retention of configuration at the migrating carbon center.

    • Hydrolysis: The resulting borate ester is then hydrolyzed by the aqueous base to liberate the free alcohol (the hydroxyl group) and a borate salt.

This process is repeated for the second C-B bond, yielding the final 1,2-diol. The stereospecific nature of this oxidation ensures that the syn-relationship of the boryl groups in the intermediate is faithfully converted to a syn-diol.

Visualizing the Synthetic Pathway

Overall Experimental Workflow

The following diagram illustrates the two-stage process for converting a generic alkene into a 1,2-diol.

G cluster_0 Stage 1: Diboration cluster_1 Stage 2: Oxidation Alkene Alkene Intermediate 1,2-Bis((pinacolato)boryl) ethane Adduct Alkene->Intermediate Diboration B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Intermediate Catalyst Pt or Rh Catalyst Catalyst->Intermediate Intermediate_ref 1,2-Bis((pinacolato)boryl) ethane Adduct Intermediate->Intermediate_ref Oxidant H₂O₂ / NaOH Diol 1,2-Diol Product Oxidant->Diol Intermediate_ref->Diol Stereospecific Oxidation

Caption: Workflow from alkene to 1,2-diol.

Mechanism of C-B Bond Oxidation

This diagram details the key steps in the conversion of one of the boronic ester groups to a hydroxyl group.

G start R-B(pin) Boronic Ester ate_complex [R-B(pin)(OOH)]⁻ 'Ate' Complex start->ate_complex + HOO⁻ rearranged RO-B(pin) Borate Ester ate_complex->rearranged Migration (Retention of Stereochemistry) final R-OH Alcohol rearranged->final Hydrolysis

Caption: Mechanism of C-B bond oxidation.

Detailed Experimental Protocol

This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene as a representative example.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Handle with care.

Stage 1: Synthesis of 1,2-Bis((pinacolato)boryl)cyclohexane

  • Materials & Reagents:

    • Cyclohexene (1.0 equiv, e.g., 10 mmol, 0.82 g)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 11 mmol, 2.79 g)[5]

    • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst) (~3 mol %)

    • Anhydrous Toluene (solvent)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(pinacolato)diboron.

    • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by cyclohexene.

    • Catalyst Addition: Add the platinum catalyst. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to increase the reaction rate.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkene is consumed (typically 12-24 hours).

    • Workup & Purification:

      • Cool the reaction mixture to room temperature.

      • Concentrate the solvent under reduced pressure using a rotary evaporator.

      • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 1,2-bis((pinacolato)boryl)cyclohexane as a white solid. Alternatively, for many applications, the crude product can be carried directly to the next step.

Stage 2: Oxidation to cis-1,2-Cyclohexanediol

  • Materials & Reagents:

    • 1,2-Bis((pinacolato)boryl)cyclohexane (from Stage 1, 1.0 equiv, e.g., 8 mmol)

    • Tetrahydrofuran (THF) (solvent)

    • 3 M Sodium Hydroxide (NaOH) aqueous solution

    • 30% Hydrogen Peroxide (H₂O₂) aqueous solution

  • Procedure:

    • Dissolution: Dissolve the bis(boronate) adduct in THF in a round-bottom flask equipped with a magnetic stir bar.

    • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

    • Oxidant Addition: While stirring vigorously, add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic. Maintain the temperature at or below 20 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Workup & Purification:

      • Cool the mixture again in an ice bath.

      • Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining peroxide.

      • Extract the aqueous layer three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure cis-1,2-cyclohexanediol.

Data Summary & Substrate Scope

The diboration-oxidation sequence is highly versatile and applicable to a wide range of alkene substrates. The yields are generally good to excellent.

Alkene SubstrateDiboration ConditionsOxidation YieldStereochemistry
StyrenePt(0) cat., Toluene, 60°C85%syn-diol
1-Octene[Rh(cod)Cl]₂, Toluene, RT90%syn-diol
CyclohexenePt(0) cat., Toluene, 50°C92%cis-diol
trans-4-OctenePt(0) cat., Toluene, 80°C88%syn-diol

Broader Applications & Advanced Strategies

The true power of this methodology lies not only in the synthesis of simple diols but also in its potential for creating more complex, difunctionalized molecules. The 1,2-bis(boronate) intermediate is a synthetic hub.

  • Site-Selective Mono-functionalization: Researchers have developed conditions for the selective transformation of only one of the two C-B bonds.[7] For instance, using specific oxidants like trimethylamine N-oxide can lead to the formation of a β-hydroxy boronic ester.[7][8] This intermediate retains a C-B bond that can be used for subsequent reactions, such as Suzuki-Miyaura cross-couplings, allowing for the stepwise and controlled introduction of different functional groups.[7]

This modular approach provides a powerful platform for the rapid construction of molecular complexity, which is of high value to medicinal chemists and drug development professionals. The 1,2-diol and related 1,2-difunctionalized motifs are prevalent in a wide array of bioactive compounds.[1]

References

  • Yan, L., & Morken, J. P. (2019). Site-Selective Mono-Oxidation of 1,2-Bis(boronates). Organic Letters, 21(10), 3760–3763. Available at: [Link]

  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

  • ResearchGate. (n.d.). The importance of 1,2-diol and 1,2-amino-alcohol motifs and approaches for their construction. Available at: [Link]

  • Organic Syntheses. (n.d.). Bis(pinacolato)diboron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Available at: [Link]

  • Bentham Science. (2025). Synthesis of Bisindoles via Oxidative Cleavage of 1,2-Diols Using Periodic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Diol. Available at: [Link]

  • ResearchGate. (2025). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. Available at: [Link]

  • Quora. (2020). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Bis(pinacolato)diboron. Available at: [Link]

Sources

Troubleshooting & Optimization

stability and degradation of 1,2-Bis((pinacolato)boryl)ethane in air and moisture

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide

-ethane

Part 1: The Technical Dashboard (Quick Reference)

Compound Overview:

  • Chemical Name: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane

  • Abbreviation: B2pin2-ethane (or 1,2-BPE)

  • Structure:

    
    
    
  • Primary Sensitivities: Moisture (Hydrolysis) > Acidic Media > Silica Gel.

  • Oxidation Status: The

    
     bond is generally stable to atmospheric oxygen (unlike the 
    
    
    
    bond in diboron reagents).
Stability Status Monitor
ParameterStatusTechnical Note
Solid State Stability High (if dry)Stable for years if stored desiccated. Hygroscopic over long periods.
Solution Stability Moderate Stable in anhydrous solvents (

, THF). Hydrolyzes slowly in wet solvents.
Air Sensitivity Low Does not oxidize rapidly in air. No special inert gas handling required for weighing.
Moisture Sensitivity Moderate Critical Failure Point. Prolonged exposure leads to partial hydrolysis to boronic acid.
Silica Gel Stability Low to Medium Troubleshooting Hotspot. Can streak or degrade on acidic silica during purification.[1]

Part 2: Critical Stability Insights (The "Why")

Many researchers treat pinacol boronates as "rock-stable." While they are significantly more robust than their boronic acid counterparts, they are thermodynamically unstable toward hydrolysis .

The "Stable" Myth vs. Hydrolytic Reality

In the presence of ambient moisture, the equilibrium shifts. While the pinacol ligand is bulky and provides kinetic protection, water will eventually displace it, especially if the compound is stored in a container that is frequently opened in humid air.

The Degradation Pathway:



  • Why this matters: The resulting free boronic acid (

    
    ) is much more polar, interacts strongly with silica gel (causing yield loss), and can interfere with stoichiometry in precise cross-couplings.
    
  • Visual Indicator: Pure B2pin2-ethane is a free-flowing white crystalline solid. Hydrolyzed material often becomes "sticky" or clumpy due to the release of free pinacol (hygroscopic) and hydrogen-bonding networks of the boronic acid.

Silica Gel Interaction

Standard silica gel is slightly acidic (


).
  • Issue: Boronate esters can hydrolyze on the column.[2]

  • Symptom: "Streaking" on TLC or low mass recovery despite clean NMR of the crude.

  • Mechanism: The empty p-orbital of boron coordinates with the silanol (

    
    ) groups, retarding elution and catalyzing hydrolysis.
    

Part 3: Troubleshooting & FAQs

Scenario A: "My reagent looks sticky or clumpy."

Q: Is the reagent ruined? A: Not necessarily, but it is compromised. The stickiness suggests partial hydrolysis has released free pinacol.

  • Diagnostic: Run a

    
     NMR in 
    
    
    
    .
  • Look for: Two sets of methyl singlets around 1.25 ppm.

    • Sharp Singlet (approx 1.22 ppm): Intact Bpin ester.

    • Shifted Singlet (approx 1.25-1.30 ppm): Free pinacol.

  • Action: If hydrolysis is <10%, you can likely use it by adjusting molecular weight calculations. If >10%, perform the Recovery Protocol (see Part 4).

Scenario B: "I cannot get a clean spot on TLC."

Q: The compound streaks from the baseline to the solvent front. A: This is a classic sign of boronic acid interaction with silica.

  • The Fix: Do not use standard silica plates without modification.

  • TLC Protocol: Dip the TLC plate in a solution of 5% Triethylamine/Hexanes and dry it before spotting your compound. This neutralizes the acidic sites.

  • Visualization: Alkyl boronates are often UV inactive. Use Curcumin Stain (turns red/orange) or

    
      (stains the alkyl chain).
    
Scenario C: "My yield is low after column chromatography."

Q: Crude NMR showed product, but I lost 40% on the column. A: Your product likely stuck to the silica or hydrolyzed on the column.

  • Solution 1 (The Additive): Add 1% Triethylamine to your eluent system.

  • Solution 2 (The Boric Acid Trick): Use Boric Acid-impregnated silica gel.[1][3] This saturates the silica's active sites, preventing your valuable boronate from sticking.

    • Ref:Organic Letters 2011, 13, 1366.

Part 4: Visualization & Logic Flows

Figure 1: Degradation & Recovery Cycle

This diagram illustrates the reversibility of the hydrolysis and how to intervene.

G Bpin Intact B2pin2-ethane (Hydrophobic, Soluble) Intermed Partial Hydrolysis (Sticky Solid) Bpin->Intermed Slow Hydrolysis Moisture Ambient Moisture (H2O) Moisture->Intermed Acid Free Boronic Acid (Polar, Streaks on Silica) Intermed->Acid Excess H2O Pinacol Free Pinacol Intermed->Pinacol Release Recovery Recovery Protocol: Reflux with Pinacol + MgSO4 Acid->Recovery Add Pinacol Recovery->Bpin Dehydration (-H2O)

Caption: The reversible hydrolysis pathway of pinacol boronates. Note that while moisture degrades the compound, the process can be reversed chemically.

Figure 2: Purity & Purification Decision Tree

Use this logic flow to determine if your reagent requires purification before use.

DecisionTree Start Start: Assess Reagent Quality Visual Visual Inspection: Is it sticky/clumpy? Start->Visual StickyYes Yes Visual->StickyYes StickyNo No (Free flowing) Visual->StickyNo NMR Run 1H NMR (CDCl3) Peaks Check Methyl Region (1.2 - 1.3 ppm) NMR->Peaks StickyYes->NMR StickyNo->NMR ResultClean Single Peak: Use as is Peaks->ResultClean One Singlet ResultDirty Double Peak: Calculate % Hydrolysis Peaks->ResultDirty Two Singlets Action1 If <5% Free Pinacol: Use with MW correction ResultDirty->Action1 Action2 If >5% Free Pinacol: Recrystallize (Hexanes) or Re-esterify ResultDirty->Action2

Caption: Diagnostic workflow for assessing reagent purity via visual inspection and NMR spectroscopy.

Part 5: Validated Protocols

Protocol 1: Re-esterification (Salvaging Hydrolyzed Reagent)

If your 1,2-bis((pinacolato)boryl)ethane has significantly hydrolyzed (turned to acid), do not discard it. The


 bond is likely still intact.
  • Dissolve: Dissolve the degraded material in Toluene or

    
    .
    
  • Add Pinacol: Add 1.1 equivalents of fresh pinacol per boron atom (2.2 eq total).

  • Desiccant: Add anhydrous

    
     (approx 2g per gram of substrate) to bind the water produced.
    
  • Stir: Stir at room temperature for 4–12 hours.

  • Filter: Filter off the hydrated

    
    .
    
  • Concentrate: Evaporate solvent.

  • Recrystallize: Recrystallize from minimal hot hexanes or pentane to remove excess pinacol.

Protocol 2: Boric Acid Impregnated Silica (For Purification)

Use this if you must purify the compound by column chromatography and are experiencing streaking.[1]

  • Dissolve

    
     (Boric acid) in Methanol.
    
  • Add silica gel to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until the silica is dry and free-flowing.

  • Use this "B-Silica" to pack your column.[1] The boric acid occupies the active sites that would otherwise degrade your boronate ester.

References

  • Stability of Pinacol Boronates: Hatcher, W., et al. "Contrary to Popular Belief, B2pin2 is Not Air Stable."[4][5] ChemRxiv, 2025.[4] (Note: While specifically about B2pin2, the hydrolytic mechanism applies to alkyl analogs).

  • Purification on Silica: Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry, 2012. (Describes the Boric Acid silica trick).

  • Deprotection/Hydrolysis Mechanisms: Yuen, A. K. L., & Hutton, C. A.[6] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 2005.[6]

  • NMR Characterization: Qiu, D., et al. "Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates." Canadian Journal of Chemistry, 2011.

Sources

Technical Support Center: Navigating the Challenges of Protodeborylation in 1,2-Bis(Boryl) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of protodeborylation in experiments involving 1,2-bis(boryl) compounds. As versatile synthetic intermediates, the stability of the dual C-B bonds in these reagents is paramount for successful downstream functionalization. This resource offers field-proven insights and evidence-based protocols to help you minimize this undesired side reaction and maximize your synthetic yields.

Understanding the Challenge: The "Why" Behind Protodeborylation

Protodeborylation is the undesired cleavage of a carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your valuable starting material and leads to the formation of a monoborylated or completely deborylated byproduct, complicating purification and reducing the yield of your target molecule. In the context of 1,2-bis(boryl) compounds, this issue can be particularly problematic, potentially leading to a mixture of mono- and di-protodeborylated products.

The susceptibility of a C-B bond to protodeborylation is influenced by several factors, including the hybridization of the carbon atom, the electronic nature of the organic scaffold, and the reaction conditions employed.[1] Both acid- and base-catalyzed pathways for protodeborylation exist, with the base-catalyzed route being particularly relevant in many cross-coupling reactions.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-promoted protodeborylation?

A1: In the presence of a base (like hydroxide or alkoxide), a boronic ester can form a more nucleophilic "ate" complex. This boronate species is more susceptible to reaction with a proton source (such as water or alcohol) in the reaction mixture. The protonolysis of the C-B bond then occurs, leading to the protodeborylated product.[1][4] The reaction rate is highly pH-dependent.[3]

Q2: Are 1,2-bis(boryl)alkanes more or less stable to protodeborylation than their alkene counterparts?

A2: The stability of 1,2-bis(boryl) compounds towards protodeborylation is influenced by the nature of the carbon backbone. Generally, C(sp³)-B bonds in 1,2-bis(boryl)alkanes are less prone to direct protodeborylation under typical cross-coupling conditions compared to C(sp²)-B bonds in vinylboronates. However, the specific electronic and steric environment of the molecule plays a crucial role.

Q3: I am observing selective mono-protodeborylation. Why is one C-B bond cleaving faster than the other?

A3: Selective mono-protodeborylation in 1,2-bis(boryl) compounds is often a result of differing steric and electronic environments of the two boryl groups. The less sterically hindered boryl group is typically more susceptible to attack by reagents, including undesired proton sources.[5][6] Additionally, electronic effects from the substrate can render one C-B bond more polarized and thus more reactive.

Q4: How can I detect and quantify protodeborylation in my reaction?

A4: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the appearance of a new C-H signal where the boryl group was previously located. ¹¹B NMR can be used to monitor the consumption of the starting bis(boryl) compound and the appearance of any new boron-containing species.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the masses of the starting material, desired product, and any protodeborylated byproducts in the reaction mixture.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can effectively separate and identify the components of the reaction mixture.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting and preventing protodeborylation in your experiments with 1,2-bis(boryl) compounds.

Problem 1: Significant Protodeborylation Observed During a Cross-Coupling Reaction

Diagnosis: You observe a major byproduct corresponding to the mono- or di-protodeborylated starting material in your reaction mixture via LC-MS or NMR.

Causality: This is a classic indication that the rate of protodeborylation is competitive with or even faster than the desired cross-coupling reaction. This can be exacerbated by the choice of base, solvent, temperature, and catalyst system.

Solutions:

ParameterCondition Favoring ProtodeborylationRecommended Action to Minimize ProtodeborylationRationale
Base Strong, aqueous bases (e.g., NaOH, KOH)Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, KOAc).[3]Weaker bases are less likely to generate a high concentration of the highly reactive boronate species that is prone to protonolysis.[3]
Solvent Protic solvents (e.g., water, methanol) in high concentrations.Use anhydrous solvents or minimize the amount of protic solvent. Consider a carefully controlled dioxane/water mixture.[3]Reducing the concentration of the proton source (water) will slow down the rate of protodeborylation.[3]
Temperature High reaction temperatures.Run the reaction at the lowest effective temperature.Lowering the temperature can disproportionately slow the rate of protodeborylation compared to the desired coupling reaction.[3]
Catalyst System Inefficient catalyst turnover; bulky phosphine ligands.Employ a highly active catalyst system to accelerate the desired reaction. Be mindful that very bulky ligands can sometimes promote protodeborylation.[7][8]A more active catalyst can ensure the desired coupling outcompetes the protodeborylation side reaction. While often beneficial, excessively bulky ligands can create a reactive intermediate that is prone to protonolysis.[7]

Experimental Workflow to Minimize Protodeborylation in a Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Analysis prep1 Dry glassware under vacuum prep2 Use anhydrous, degassed solvents prep1->prep2 setup1 Add 1,2-bis(boryl) compound and aryl halide prep2->setup1 setup2 Add Pd catalyst and ligand setup1->setup2 setup3 Add weaker base (e.g., K₃PO₄) setup2->setup3 setup4 Purge with inert gas (Ar or N₂) setup3->setup4 cond1 Run at lowest effective temperature (e.g., 60-80 °C) setup4->cond1 cond2 Monitor by LC-MS or TLC cond1->cond2 workup1 Quench reaction cond2->workup1 workup2 Aqueous workup and extraction workup1->workup2 workup3 Purify via column chromatography workup2->workup3 workup4 Analyze product and byproducts workup3->workup4

Caption: A recommended workflow to minimize protodeborylation.

Problem 2: Decomposition of 1,2-Bis(boryl) Compound During Purification

Diagnosis: You have successfully synthesized your 1,2-bis(boryl) compound, but you observe significant decomposition to the protodeborylated product during column chromatography on silica gel.

Causality: Silica gel is acidic and contains adsorbed water, both of which can promote protodeborylation, especially for sensitive substrates.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) and then flush with the eluent to remove the excess base.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Avoid Protic Solvents in Eluent: If possible, use a non-protic eluent system for your chromatography.

  • Minimize Purification Time: Run the column as quickly as possible to reduce the contact time between your compound and the stationary phase.

Decision Tree for Purification Strategy

G cluster_mods Purification Modifications start Is protodeborylation observed during silica gel chromatography? stable Continue with standard silica gel chromatography. start->stable No unstable Modify purification protocol start->unstable Yes mod1 Neutralize silica gel with Et₃N unstable->mod1 Option 1 mod2 Use neutral alumina unstable->mod2 Option 2 mod3 Use non-protic eluent unstable->mod3 Option 3 mod4 Minimize purification time unstable->mod4 Option 4

Caption: Decision-making for purifying sensitive bis(boryl) compounds.

Advanced Strategies for Stubborn Cases

For particularly sensitive 1,2-bis(boryl) compounds, more advanced strategies may be necessary.

"Slow Release" Strategy with MIDA Boronates

For applications where the boryl group will be converted to a boronic acid in situ, consider using N-methyliminodiacetic acid (MIDA) protected boronates. MIDA boronates are significantly more stable to a wide range of reaction conditions, including chromatography. They can be deprotected under mild basic conditions to slowly release the corresponding boronic acid, keeping its instantaneous concentration low and thus minimizing protodeborylation.[1]

Transition-Metal-Free Borylation

In some instances, the palladium catalyst itself can promote protodeborylation.[7] For certain transformations, exploring transition-metal-free borylation protocols may be a viable alternative. These methods often employ a strong base to activate a diboron reagent, which then reacts with the substrate.[9][10]

This technical guide provides a starting point for addressing the common issue of protodeborylation in reactions involving 1,2-bis(boryl) compounds. Successful synthesis often requires careful optimization of multiple reaction parameters. By understanding the underlying mechanisms of this undesired side reaction, researchers can make informed decisions to improve the efficiency and robustness of their synthetic routes.

References

  • 1,2-Boron Shifts of β-Boryl Radicals Generated from Bis-boronic Esters Using Photoredox Catalysis. University of Bristol Research Portal. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • 1,2-Boron Shifts of β-Boryl Radicals Generated from Bis-boronic Esters Using Photoredox Catalysis. Organic Chemistry Portal. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • Protodeboronation. Grokipedia. [Link]

  • Selective Functionalization of Monoactivated Bisboronates via Copper Catalysis. ResearchGate. [Link]

  • Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. ACS Catalysis. [Link]

  • Site-Selective Mono-Oxidation of 1,2-Bis(boronates). Organic Chemistry Portal. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • 1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-coupling. ACS Catalysis. [Link]

  • Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation. Organic Chemistry Portal. [Link]

  • Ir‐Catalyzed Enantioselective Synthesis of gem‐Diborylalkenes Enabled by 1,2‐Boron Shift. Wiley Online Library. [Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv. [Link]

  • Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C[triple bond, length as m-dash]C triple bond scission. RSC Publishing. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. RSC Publishing. [Link]

  • Tri(boryl)alkanes and Tri(boryl)alkenes: The Versatile Reagents. National Institutes of Health. [Link]

  • 1,2-Boryl Migration Empowers Regiodivergent Synthesis of Borylated Furans. Journal of the American Chemical Society. [Link]

  • Simplified mechanism for the protodeboronation reaction. For clarity, catechol and TBC are not differentiated. ResearchGate. [Link]

  • 1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling. National Library of Medicine. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Base-promoted domino-borylation-protodeboronation strategy. RSC Publishing. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]

  • 1,2-Boron Shifts of β-Boryl Radicals Generated from Bis-Boronic Esters using Photoredox Catalysis. National Institutes of Health. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. National Institutes of Health. [Link]

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Universidad Autónoma de Madrid. [Link]

  • Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. MDPI. [Link]

  • Bis(pinacolato)diboron. Organic Syntheses. [Link]

  • Isolation and Cycloaddition Reactions of a Stable Boraketene. ChemRxiv. [Link]

  • Miyaura Borylation troubleshoot. Reddit. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,2-Bis((pinacolato)boryl)ethane (B₂pin₂)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Bis((pinacolato)boryl)ethane (B₂pin₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this versatile reagent. We will move beyond standard protocols to explore the critical role of solvent and base selection in controlling reactivity, maximizing yield, and preventing common side reactions.

Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation reaction has a low yield, and I'm seeing significant amounts of a homo-coupled (Suzuki) byproduct. What's the most likely cause?

This is a classic issue in Miyaura borylations. The primary cause is almost always the choice of base. The borylated product you are trying to synthesize is itself a substrate for Suzuki-Miyaura coupling with the starting halide.

  • Causality: A base that is too strong or too activating will facilitate this undesired subsequent coupling, consuming your product and reducing your yield. The choice of base is crucial for the success of the borylation reaction because strong activation of the product enables the competing Suzuki Coupling.[1]

  • Solution: Switch to a milder base. Potassium acetate (KOAc) is the most common and effective choice.[1][2] Potassium phenoxide (KOPh) is also a suitable option.[1][2] These bases are strong enough to facilitate the desired borylation catalytic cycle but not so strong as to aggressively promote the subsequent Suzuki coupling.

Q2: What is the actual role of the base in a palladium-catalyzed borylation? Does it activate the B₂pin₂?

This is a common misconception. While it seems intuitive that the base would interact with the boron reagent, B₂pin₂ is a poor Lewis acid and does not get significantly activated by bases like KOAc.[1]

  • Mechanism: The primary role of the base (e.g., acetate) is to interact with the palladium catalyst after the oxidative addition of the aryl halide. It performs a ligand exchange with the halide on the palladium center (Pd-X to Pd-OAc). The resulting (acetato)palladium(II) complex is more reactive in the subsequent transmetalation step with B₂pin₂.[1][2] The high oxophilicity of boron provides a thermodynamic driving force for this step.[1]

Q3: How does solvent polarity affect my reaction outcome?

Solvent polarity is a powerful tool for controlling not just reaction rate and yield, but also stereoselectivity in certain reactions.

  • For Yield: In many palladium-catalyzed reactions like the Miyaura borylation, polar solvents can increase the reaction yield.[2] Dioxane, Toluene, and THF are commonly employed, sometimes in combination.[3][4]

  • For Stereoselectivity: In nickel-catalyzed borylations of allylic compounds, solvent polarity can dictate the stereochemical outcome.[5]

    • Low-polarity solvents (e.g., Toluene) favor a neutral, cyclic transition state, leading to stereoretention .[5]

    • High-polarity solvents stabilize a zwitterionic, SN2-type transition state, leading to stereoinversion .[5]

    • Acetonitrile is a special case; it can actively coordinate to the metal center, displacing other ligands and strongly promoting stereoinversion.[5]

Q4: I am running a metal-free C-H borylation. Why is the reaction stalling?

Metal-free borylations often operate via different mechanisms, such as radical pathways or those involving the formation of activated boryl species. The solvent and base play fundamentally different roles here.

  • Radical Pathways: In some photoinduced, metal-free borylations, solvents like DMF or acetonitrile are not just inert media but are believed to be involved in the mechanism, potentially through the in-situ generation of solvent anions that initiate a radical pathway.[6] The absence of a suitable solvent can lead to low yields.[6]

  • Base Activation: A base is often critical for these reactions to proceed.[6] In transition-metal-free borylations of aryl halides, a strong base like sodium tert-butoxide can be the sole activator required to generate a reactive α-borylcarbanion intermediate.[3] Ensure your base is anhydrous and active.

Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Inactive Catalyst2. Inappropriate Base3. Incorrect Solvent System4. Decomposed B₂pin₂1. Catalyst: Ensure you are using the correct palladium precursor (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligand. 2. Base: For Miyaura borylations, ensure you are using a weak base like KOAc.[1][2] For other reactions, the base requirement may differ. For example, some copper-catalyzed reactions work well with Cs₂CO₃.[7]3. Solvent: The solvent can be critical. Dioxane is a common choice.[8] In some cases, a dual solvent system (e.g., Toluene/THF) can dramatically improve yields.[3][9]4. Reagent Quality: While B₂pin₂ is considered air-stable for handling, it can degrade over long-term storage in the presence of atmospheric moisture.[10][11] Consider using a freshly opened bottle or recrystallizing your reagent if it is old.
Formation of Side Products (e.g., Protodeborylation, Dehalogenation) 1. Protic Impurities (Water)2. Base is too Strong/Nucleophilic3. Reaction Temperature too High1. Moisture: Ensure all reagents and solvents are rigorously dried. Water can lead to the hydrolysis of boronic esters and other intermediates. 2. Base Selection: Stronger bases can promote side reactions. For substrates sensitive to nucleophilic attack (e.g., by phenoxide), a non-nucleophilic base like K₂CO₃ in dioxane may give better results than KOPh in toluene.[4]3. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition and side reactions.
Poor Regio- or Stereoselectivity 1. Incorrect Solvent Polarity2. Ineffective Ligand3. Reaction Mechanism Ambiguity1. Solvent Tuning: As discussed, solvent polarity is a key determinant of stereoselectivity in some systems.[5] Experiment with a range of solvents from non-polar (Toluene) to polar aprotic (DMF, Acetonitrile).2. Ligand Choice: In enantioselective diborations, the chiral ligand is paramount. For Rh-catalyzed diboration of alkenes, (S)-Quinap in THF was found to be highly effective.[12]3. Mechanistic Insight: Understand the operative mechanism. For example, in the photoinduced functionalization of 1,2-bis-boronic esters, a radical 1,2-boron shift can occur, leading to coupling at the more substituted position—a reversal of typical reactivity.[13]
Visualizing the Process
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues in borylation reactions.

Troubleshooting Start Reaction Issue: Low Yield / Side Products Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Problem: Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Problem: Side Products Check_Conversion->Yes_Conversion Yes Check_Reagents Check Reagent Purity: - B₂pin₂ (fresh?) - Anhydrous Solvent? - Active Base? No_Conversion->Check_Reagents Check_Catalyst Check Catalyst System: - Correct Ligand? - Correct Precursor? - Degassed System? Check_Reagents->Check_Catalyst Reagents OK Check_Suzuki Is Suzuki Homo-coupling the main byproduct? Yes_Conversion->Check_Suzuki Check_Deborylation Is Protodeborylation or Dehalogenation observed? Check_Suzuki->Check_Deborylation No Weaken_Base Action: Use Weaker Base (e.g., KOAc instead of Strong Base) Check_Suzuki->Weaken_Base Yes Dry_System Action: Ensure Rigorously Anhydrous Conditions Check_Deborylation->Dry_System Yes

Caption: A decision tree for troubleshooting borylation reactions.

Simplified Miyaura Borylation Mechanism

This diagram illustrates the key steps in the catalytic cycle, highlighting where the base and solvent exert their influence.

Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Product Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Base Ar-Pd(II)-OAc L₂ PdII_Aryl->PdII_Base Ligand Exchange (+ KOAc, - KX) Role of Base PdII_Boryl Ar-Pd(II)-Bpin L₂ PdII_Base->PdII_Boryl Transmetalation (+ B₂pin₂) PdII_Boryl->Pd0 Reductive Elimination (forms Ar-Bpin) Product Ar-Bpin ArX Ar-X B2pin2 B₂pin₂ Base KOAc

Caption: The role of the base in the Miyaura borylation cycle.

Exemplary Protocol: Miyaura Borylation of an Aryl Bromide

This protocol provides a robust starting point for optimization. Remember to always run reactions under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (B₂pin₂; 1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 mmol, 3 mol%)

  • Potassium Acetate (KOAc; 1.5 mmol, 1.5 equiv), dried

  • 1,4-Dioxane (5 mL), anhydrous

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and dried potassium acetate (1.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the consumption of the starting material and the formation of the desired product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl boronic ester. Pinacol boronic esters are generally stable to silica gel.[1]

References
  • How Solvents Control the Stereospecificity of Ni-Catalyzed Miyaura Borylation of Allylic Pivalates. ACS Catalysis. Available from: [Link]

  • Specific Solvent Issues with Borylation Reactions. Wordpress. Available from: [Link]

  • Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes. PMC. Available from: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

  • Effect of various catalysts, bases and solvents in the borylation... ResearchGate. Available from: [Link]

  • Pd-Catalyzed Hydroboration of Vinylarenes with B2pin2. Organic Chemistry Portal. Available from: [Link]

  • Activation of B 2 pin 2 with catalysts a. ResearchGate. Available from: [Link]

  • Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation. Organic Chemistry Portal. Available from: [Link]

  • H borylation catalysis with high N-methyl selectivity. MSU Chemistry. Available from: [Link]

  • Copper-Catalyzed Triboration of Terminal Alkynes Using B2 pin2 : Efficient Synthesis of 1,1,2-Triborylalkenes. PubMed. Available from: [Link]

  • Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. ACS Catalysis. Available from: [Link]

  • Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. Organic Chemistry Portal. Available from: [Link]

  • Photoinduced Radical Borylation of Robust Carbon–Heteroatom Bonds. Wiley Online Library. Available from: [Link]

  • B-B bond activation and NHC ring-expansion reactions of diboron(4) compounds, and accurate molecular structures of B2(NMe2)4, B2eg2, B2neop2 and B2pin2. ResearchGate. Available from: [Link]

  • Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope. Organic Chemistry Portal. Available from: [Link]

  • Metal-Free Catalytic Enantioselective C–B Bond Formation: (Pinacolato)boron Conjugate Additions to α,β-Unsaturated Ketones, Esters, Weinreb Amides, and Aldehydes Promoted by Chiral N-Heterocyclic Carbenes. Journal of the American Chemical Society. Available from: [Link]

  • Contrary to Popular Belief, B2pin2 is Not Air Stable. ChemRxiv. Available from: [Link]

  • Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate. Available from: [Link]

  • Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex. Chemical Communications (RSC Publishing). Available from: [Link]

  • Carbon–carbon bond activation by B(OMe)3/B2pin2-mediated fragmentation borylation. PMC. Available from: [Link]

  • 1,n-Bisborylalkanes via Radical Boron Migration. Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. PMC. Available from: [Link]

  • α,β-Enone Borylation by Bis(Pinacolato)Diboron Catalyzed by Cu 3 (BTC) 2 Using Cesium Carbonate as a Base. MDPI. Available from: [Link]

  • Synthesis of 1,3‐Bis‐(boryl)alkanes through Boronic Ester Induced Consecutive Double 1,2‐Migration. Angewandte Chemie International Edition. Available from: [Link]

  • Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of 1,1-Diborylalkenes through a Brønsted Base Catalyzed Reaction between Terminal Alkynes and Bis(pinacolato)diboron. Semantic Scholar. Available from: [Link]

  • Reaction of Bis(pinacolato)diboron with H-Si(100): The Pursuit of On-surface Hydrosilane Borylation Reactions. ChemRxiv. Available from: [Link]

  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. PMC. Available from: [Link]

  • Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato) 2 BCH 2 B and (pinacolato) 2 BCH 2 CH 2 B by Insertion and Coupling. ResearchGate. Available from: [Link]

  • Solvent-Induced Structural Changes in Complexes of 1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane. ResearchGate. Available from: [Link]

  • Unsymmetrical 1,1-Bisboryl Species: Valuable Building Blocks in Synthesis. PMC. Available from: [Link]

  • Addition reactions of bis(pinacolato)diborane(4) to carbonyl enones and synthesis of (pinacolato)>2>BCH>2>B and (pinacolato)>2>BCH>2>CH>2>B by insertion and coupling. Tel Aviv University. Available from: [Link]

  • Bis(pinacolato)diboron. Wikipedia. Available from: [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters. Available from: [Link]

  • Electronic effects in iridium C–H borylations. MSU Chemistry. Available from: [Link]

  • Bis(pinacolato)diboron. Common Organic Chemistry. Available from: [Link]

  • Troubleshooting the synthesis of BINOL derivatives. Reddit. Available from: [Link]

  • Reactions of a diborylstannylene with CO2 and N2O: diboration of carbon dioxide by a main group bis(boryl) complex. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: 1,2-Bis((pinacolato)boryl)ethane vs. Traditional Diboron Reagents

[1]

Part 1: Executive Summary & Strategic Positioning[1]

In the landscape of organoboron chemistry, selecting the correct "diboron" reagent is a function of the desired structural outcome. While Bis(pinacolato)diboron (


)This compound

bifunctional linker

1

This guide delineates the mechanistic and practical differences between these reagents, helping researchers choose between "borylating" a substrate and "stapling" two substrates together.

Quick Selection Matrix
FeatureBis(pinacolato)diboron (

)
This compound Bis[(pinacolato)boryl]methane
Core Structure

(B-B bond)

(Alkyl backbone)

(Geminal)
Primary Function Borylation : Transfers

to halides or alkenes.[1][2][3]
Ligation : Installs

linker via double coupling.[1]
Homologation : Installs

or acts as a gem-nucleophile.[1]
Reactivity Mode Oxidative addition of B-B bond to Metal(0).[1]Transmetallation of

bond.
Transmetallation or Boron-Wittig.[1]
Atom Economy High for borylation (boron is retained).[1]Lower if used solely as a radical precursor; High for linking.[1]High for methylene insertion.[1]
Stability Moisture/Oxidation sensitive over time (requires inert storage).[1]High thermal and hydrolytic stability (Alkyl boronate).[1]Stable, but C-B bond can be base-sensitive.[1]

Part 2: Structural & Mechanistic Analysis[1]

The "B-B" vs. "B-C-C-B" Distinction

The critical difference lies in the bond connecting the two boron centers.

  • 
     (Reagent A):  Contains a Lewis acidic B-B bond (
    
    
    ).[1] This bond is weak enough to undergo oxidative addition to Pd(0), Pt(0), or Cu(I) catalysts, cleaving the reagent into two nucleophilic boryl groups (
    
    
    ).[1]
  • 
    -ethane (Reagent B):  Contains a stable ethylene backbone.[1] The B-C bonds (
    
    
    ) are strong. This molecule does not cleave in the middle. Instead, the
    
    
    bonds are activated sequentially in Suzuki-Miyaura type couplings.[1]
Reaction Pathways Visualization

The following diagram illustrates the divergent pathways for these reagents.

ReactionPathwaysB2pin2Bis(pinacolato)diboron(B-B Bond)Pd_Complex[L-Pd-Bpin]B2pin2->Pd_ComplexOxidative Addition(Cleaves B-B)B2ethaneThis compound(Ethylene Linker)TransmetalTransmetallation(Activation of C-B)B2ethane->TransmetalBase ActivationSubstrateAryl Halide (Ar-X)Prod_BorylationAryl Boronate(Ar-Bpin)Pd_Complex->Prod_Borylation+ Ar-X(Miyaura Borylation)Prod_Linker1,2-Diarylethane(Ar-CH2-CH2-Ar)Transmetal->Prod_Linker+ 2 Ar-X(Double Suzuki)

Caption: Divergent reactivity profiles.

Part 3: Experimental Protocols & Performance

Protocol 1: Synthesis of 1,2-Diarylethanes using -ethane

This protocol demonstrates the "molecular stapling" capability, which is impossible with standard

1

Objective: Cross-coupling of 4-bromoanisole with this compound to form 1,2-bis(4-methoxyphenyl)ethane.

Reagents:

  • Aryl Bromide (2.2 equiv)[1]

  • This compound (1.0 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the diboron linker (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    (3.0 equiv).
  • Addition: Add degassed Toluene/Water mixture and the Aryl Bromide (2.2 equiv).

  • Reaction: Seal the vial and heat to 90°C for 16–24 hours. The high temperature is required to activate the

    
     C-B bond, which is slower to transmetallate than 
    
    
    C-B bonds.
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

    • Note: Expect mono-coupled product (Ar-CH2-CH2-Bpin) if stoichiometry is 1:[1]1. Use excess Ar-X to drive to completion.[1]

Protocol 2: Miyaura Borylation using (Reference Standard)

Provided for comparison to highlight the operational difference.

Objective: Converting Ar-Br to Ar-Bpin.

  • Reagents: Ar-Br (1.0 equiv),

    
     (1.1 equiv), KOAc (3.0 equiv), 
    
    
    (3 mol%), DMSO, 80°C.[1]
  • Key Difference: Here,

    
     is the limiting reagent relative to the stoichiometry of the boron group (1 mole 
    
    
    provides 2 boron atoms theoretically, but practically 1 mole is used per Ar-X to prevent homocoupling).
Data Comparison: Stability & Handling
PropertyBis(pinacolato)diboron (

)
This compound
Air Stability (Solid) Moderate. Degrades with moisture +

over weeks [1].[1]
High. Stable alkyl boronate structure.[1]
Solution Stability Degrades in protic solvents with

.[1]
Stable in most organic solvents; slow hydrolysis in water.[1]
Chromatography Streaks on silica (often decomposes).[1]Stable on silica gel; easy to purify.[1]
Melting Point 137–140 °C78–82 °C

Part 4: Advanced Applications

This compound as a Pronucleophile

Unlike

pronucleophile1
  • Application: Synthesis of bioactive molecules containing the diphenylethyl moiety (e.g., combretastatin analogs).

Radical Cascades

Recent literature suggests using 1,2-bis-boronates in photoredox catalysis.[1] A radical can be generated at the


1,2-boron shifts1
  • Mechanism:[1][3][4][5][6] The ethane backbone allows for radical migration that is not possible with the rigid B-B bond of

    
    .
    
Comparison with Geminal Reagents (Methane derivative)[1]
  • Bis[(pinacolato)boryl]methane is used for Boron-Wittig reactions (converting aldehydes to vinyl boronates).[1]

  • The Ethane derivative cannot perform Boron-Wittig chemistry easily because the elimination of a "boron-oxide" species would require forming a double bond within the chain in a way that isn't thermodynamically driven like the B-O formation in Wittig.

Part 5: References

  • Stability of B2pin2: Hatcher, W., et al. "Contrary to Popular Belief, B2pin2 is Not Air Stable."[1][7] ChemRxiv, 2025.[1][7]

  • Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes."[1] Journal of Organic Chemistry, 1995.[1][5]

  • Alkyl Diboronates: "Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates)." Green Chemistry, 2021.[1]

  • Reagent Properties: "this compound Product Page." Sigma-Aldrich / Merck.[1]

  • Suzuki Coupling of Alkyl Boronates: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[1]

¹H and ¹¹B NMR characterization of 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ¹H and ¹¹B NMR Characterization of 1,2-Bis((pinacolato)boryl)ethane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Spectrum

In the high-stakes arena of organometallic synthesis, This compound (often abbreviated as B₂pin₂-ethane or 1,2-B₂pin₂ ) is more than just a reagent; it is the "canary in the coal mine" for diboration efficiency. Unlike its precursor, bis(pinacolato)diboron (B₂pin₂) , which contains a direct boron-boron bond, the ethane-bridged variant represents the successful insertion of an ethylene unit—a critical step in catalytic cycles.

This guide moves beyond basic peak listing. It provides a comparative analysis designed to help you distinguish the target molecule from starting materials and hydrolysis byproducts with absolute confidence. We focus on the causality of chemical shifts and provide a self-validating protocol for purity assessment.

Comparative NMR Analysis: The "Fingerprint" Strategy

The core challenge in characterizing this compound is distinguishing it from unreacted B₂pin₂ and degradation products like pinacol or boric acid. The following data synthesizes field-proven shifts.

Table 1: Diagnostic NMR Signatures (CDCl₃, 298 K)
CompoundStructure¹H NMR Diagnostic Signal (δ ppm)¹¹B NMR Shift (δ ppm)Key Differentiator
This compound (pin)B–CH₂–CH₂–B(pin)0.85 – 0.95 (s, 4H) (Bridge Methylene)33.5 – 34.5 High-field Singlet + Downfield ¹¹B shift (vs B₂pin₂)
Bis(pinacolato)diboron (B₂pin₂) (pin)B–B(pin)Silent in alkyl region (Only Me at ~1.[1][2][3]25)30.6 Absence of CH₂ signal; Upfield ¹¹B shift
Ethyl pinacol boronate Et–B(pin)0.95 (t), 0.70 (q)33.8Triplet/Quartet splitting (Ethyl vs Ethylene)
Free Pinacol HO–C(Me)₂–C(Me)₂–OH~1.20 (s)N/ASharp singlet, often overlaps with B-pin methyls
Boric Acid / Boronates B(OH)₃ / RB(OH)₂Broad exchangeable peaks~19 – 22Broad ¹¹B signal upfield of esters

Expert Insight: The "Bridge Singlet" at ~0.9 ppm is your primary confirmation of the ethane linker. B₂pin₂ has no protons in this region. If you see a signal here, the B–B bond has successfully reacted with ethylene.

Mechanistic Causality & Interpretation
The ¹H NMR "Shielding" Effect
  • Observation: The methylene protons (-CH₂-CH₂-) appear upfield (0.8–1.0 ppm), significantly shielded compared to typical alkyl chlorides or ethers.

  • Causality: Boron is electropositive (electronegativity ~2.0) compared to carbon (2.5). This results in increased electron density on the alpha-carbon, shielding the attached protons and shifting them upfield.

  • Symmetry: The molecule is centrosymmetric. The two methylene groups are chemically and magnetically equivalent, resulting in a clean singlet (in the absence of chiral impurities or restricted rotation).

The ¹¹B NMR "Coordination" Shift
  • Observation: The target resonates at ~34 ppm, while the precursor B₂pin₂ resonates at ~30.6 ppm.

  • Causality: The B–B bond in B₂pin₂ allows for delocalization of electron density between the two boron atoms, providing a specific shielding environment. Breaking this bond to form two B–C bonds (in the ethane bridge) removes this B–B interaction, resulting in a characteristic downfield shift typical of alkyl boronates.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating internal checks for hydrolysis and concentration effects.

Step-by-Step Characterization Workflow
  • Sample Preparation (The "Dry" Standard):

    • Solvent: Use anhydrous CDCl₃ stored over 4Å molecular sieves. Reason: Moisture causes rapid hydrolysis to boronic acids, broadening ¹¹B signals.

    • Concentration: Prepare a ~20-30 mg/mL solution. Reason: ¹¹B is quadrupolar; low concentrations yield poor signal-to-noise ratios, masking impurities.

    • Tube: Use a high-quality 5mm NMR tube (borosilicate is acceptable for ¹¹B at this concentration, but quartz is superior for trace analysis).

  • Acquisition Sequence:

    • Run ¹H NMR first: (16 scans). Check for the diagnostic singlet at ~0.9 ppm. Integrate the methyls (1.25 ppm) vs. the bridge (0.9 ppm). Ratio must be 12:2 (or 6:1) .

    • Run ¹¹B NMR second: (Use a background-suppressing sequence if available, e.g., zg with quartz or background subtraction). Look for the single peak at ~34 ppm.

  • Validation Check (The "Purity Triad"):

    • Check 1: Is the Methyl:Methylene integral ratio exactly 6:1? (If >6:1, you have excess pinacol or B₂pin₂).

    • Check 2: Is there a peak at 30.6 ppm in ¹¹B? (Presence = Unreacted B₂pin₂).

    • Check 3: Is there a broad hump at ~20 ppm in ¹¹B? (Presence = Hydrolysis/Boric Acid).

Visualizations
Figure 1: Structural Logic & NMR Assignment

G B2pin2 Start: B₂pin₂ (pin)B-B(pin) ¹¹B: 30.6 ppm Target Target: this compound (pin)B-CH₂-CH₂-B(pin) B2pin2->Target Diboration Ethylene Ethylene (CH₂=CH₂) Ethylene->Target Insertion H_Signal ¹H Signal: Singlet ~0.9 ppm (Bridge -CH₂-) Target->H_Signal Diagnostic H B_Signal ¹¹B Signal: ~34 ppm (Alkyl Boronate) Target->B_Signal Diagnostic B

Caption: Transformation logic showing the emergence of the diagnostic ~0.9 ppm singlet and the ¹¹B shift from 30.6 to 34 ppm upon successful synthesis.

Figure 2: Decision Tree for Impurity Profiling

DecisionTree Start Analyze ¹H NMR Spectrum CheckSinglet Is Singlet at ~0.9 ppm present? Start->CheckSinglet CheckIntegral Is Methyl(1.25) : Methylene(0.9) ratio > 6:1? CheckSinglet->CheckIntegral Yes Result_Fail Reaction Failed (No Insertion) CheckSinglet->Result_Fail No (Only Methyls seen) Check11B Analyze ¹¹B Spectrum CheckIntegral->Check11B Yes (Ratio High) Result_Success Pure Product (Target Confirmed) CheckIntegral->Result_Success No (Ratio Exact) Result_Impure Contaminated (Excess Reagent/Hydrolysis) Check11B->Result_Impure Peak at 30.6 ppm (B₂pin₂) or 20 ppm (Boric Acid)

Caption: QC workflow to rapidly identify unreacted starting material or hydrolysis products based on spectral data.

References
  • Ishiyama, T., et al. "Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex." Organic & Biomolecular Chemistry, 2003.

  • Morken, J. P., et al. "Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates." Journal of the American Chemical Society, 2011.

  • Takagi, J., et al. "Iridium-catalyzed C-H coupling reaction of heteroaromatic compounds with bis(pinacolato)diboron." Tetrahedron Letters, 2002.

  • Niethe, A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." Journal of Organic Chemistry, 2022.

  • Organic Syntheses. "Bis(pinacolato)diboron." Org.[4] Synth. 2000, 77, 176.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1,2-Bis((pinacolato)boryl)ethane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Bis((pinacolato)boryl)ethane and its Analytical Challenges

This compound is a key building block in organic synthesis, notably in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions.[1] Its derivatives are integral to the development of novel pharmaceuticals and functional materials. The accurate characterization and quantification of these organoboron compounds are paramount for reaction monitoring, purity assessment, and understanding their metabolic fate.

However, the mass spectrometric analysis of these compounds is not without its challenges. Boronic acids and their esters can be prone to dehydration, oxidation, and the formation of cyclic anhydrides (boroxines), which can complicate spectral interpretation.[2][3][4] The choice of ionization technique and analytical conditions is therefore critical to obtaining reliable and reproducible data.

Comparison of Ionization Techniques

The selection of an appropriate ionization source is the cornerstone of a successful mass spectrometry experiment. For this compound derivatives, several techniques can be employed, each with its own set of advantages and limitations.

Ionization TechniquePrincipleBest ForAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions in solution are transferred to the gas phase.[5]LC-MS analysis of a wide range of derivatives, including polar and non-polar compounds.Gentle ionization preserves the molecular ion, suitable for both qualitative and quantitative analysis.[6][7]Can be susceptible to matrix effects; adduct formation is common.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Hard ionization technique where molecules are bombarded with high-energy electrons.[8][9]Volatile and thermally stable derivatives.Provides detailed structural information through reproducible fragmentation patterns.[10]Can cause extensive fragmentation, leading to the absence of a molecular ion peak.[11] Not suitable for non-volatile or thermally labile compounds.[12]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization technique where a laser desorbs and ionizes the analyte from a solid matrix.[9]High-throughput screening and analysis of less soluble derivatives.High tolerance to salts and buffers; suitable for a wide mass range.Co-crystallization with the matrix can be challenging; may not be as readily quantifiable as ESI.[13]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Hard ionization technique that decomposes the sample into its constituent elements.[8][14]Ultra-trace elemental analysis of boron for stoichiometric quantification.Extremely high sensitivity and specificity for boron detection.[15][16]Destroys the molecular structure, providing no information about the organic part of the molecule.
Causality Behind Experimental Choices:
  • For routine analysis and quantification of a known derivative in a complex matrix , such as a reaction mixture or biological fluid, LC-ESI-MS/MS is often the preferred method. Its soft ionization minimizes fragmentation, providing a strong molecular ion signal for quantification, while the tandem MS capabilities offer high selectivity.

  • For the structural elucidation of a novel, volatile derivative , GC-EI-MS can be invaluable. The predictable and extensive fragmentation patterns can be pieced together to deduce the compound's structure.[10]

  • When dealing with impurities that may be difficult to ionize by ESI or for high-throughput screening of synthetic libraries , MALDI-MS offers a robust alternative.[13]

  • In regulated environments where precise quantification of total boron-containing species is required , such as in the analysis of potentially mutagenic impurities in drug substances, ICP-MS provides unparalleled sensitivity.[15]

Fragmentation Patterns of this compound Derivatives

Understanding the fragmentation behavior of this compound derivatives is crucial for structural confirmation. Under Electron Ionization (EI), these molecules typically undergo fragmentation through several key pathways.

Diagram: General Fragmentation Pathway of a this compound Derivative under EI

fragmentation_pathway M [M]+• (Molecular Ion) F1 Loss of •CH3 M->F1 α-cleavage F2 Loss of C4H9O2B (Pinacol boronate radical) M->F2 B-O bond cleavage F3 Cleavage of the ethane bridge M->F3 C-C bond cleavage F4 Loss of pinacol M->F4 Rearrangement

Caption: General fragmentation pathways for this compound derivatives in EI-MS.

  • Alpha-cleavage: The most common initial fragmentation is the loss of a methyl radical (•CH3) from one of the pinacol groups.[11][17]

  • Cleavage of the Ethane Bridge: The C-C bond of the ethane linker can cleave, leading to fragments containing a single borylated moiety.

  • Loss of a Pinacol Boronate Moiety: The entire pinacol boronate group can be lost as a radical.

  • Rearrangements: Rearrangement reactions can also occur, leading to the loss of neutral molecules such as isobutene from the pinacol group.

The exact fragmentation pattern will be influenced by the nature of the substituents on the ethane bridge. Electron-withdrawing or -donating groups can direct the fragmentation pathways.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Dissolution: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL.

  • Dilution: Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis. The final concentration for injection should typically be in the ng/mL to low µg/mL range.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter before injection.

Recommended LC-MS/MS Method
  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18) is a good starting point.[2]

  • Mobile Phase A: 0.1% formic acid or 10 mM ammonium acetate in water.[2]

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, but negative mode should also be evaluated.[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion (e.g., [M+H]+ or [M+Na]+) and one or two product ions.

Diagram: LC-MS/MS Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_Separation UPLC/HPLC Separation Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Confirmation Structural Confirmation MS_Analysis->Confirmation

Caption: A typical experimental workflow for the LC-MS/MS analysis of borylated compounds.

Data Interpretation and Reporting

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. The linearity of the response should be assessed, and the limit of detection (LOD) and limit of quantification (LOQ) should be determined.[2]

For structural confirmation, the observed fragmentation pattern should be compared with theoretical fragmentation pathways. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) provides a characteristic signature that can aid in the identification of boron-containing fragments.[3]

Conclusion

The mass spectrometric analysis of this compound derivatives requires a thoughtful approach to method development. By carefully selecting the appropriate ionization technique and optimizing the analytical conditions, researchers can obtain high-quality, reproducible data for both qualitative and quantitative applications. This guide provides a framework for making informed decisions to overcome the analytical challenges associated with these important synthetic building blocks.

References

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.

  • Mass spectrometnc analysis for organic boron compounds. ResearchGate.

  • Trace Analysis of Potentially Mutagenic Boronic Acids and Esters in Drug Substance by ICP-MS. ACS Publications.

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.

  • Quantification of borylation yields via LC–MS. ResearchGate.

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

  • Fragmentation Patterns.

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.

  • Arylboronic acid chemistry under electrospray conditions. PubMed.

  • Ionization Methods in Organic Mass Spectrometry.

  • An Organometallic Strategy for Cysteine Borylation. PMC.

  • Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry. PubMed.

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.

  • Mass Spectrometry Ionization Methods. Emory University.

  • Instrumentation and chemicals. The Royal Society of Chemistry.

  • 2.3: Ionization Techniques. Chemistry LibreTexts.

  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.

  • Targeted and non-targeted boron complex formation followed by electrospray Fourier transform ion cyclotron mass spectrometry: a novel approach for identifying boron esters with natural organic matter. PubMed.

  • Bis(pinacolato)diboron. Wikipedia.

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. University of Victoria.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Bis (pinacolato)boryl methane 78782-17-9.

  • Bis(pinacolato)diboron. Common Organic Chemistry.

  • This compound | CAS 364634-18-4. Santa Cruz Biotechnology.

  • How electrospray ionization works. YouTube.

  • Dalton Transactions. University of Victoria.

  • The Boron‐Wittig Olefination of Aldehydes and Ketones with Bis[(pinacolato)boryl]methane: an Extended Reaction Scope. Enamine.

Sources

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 1,2-Bis((pinacolato)boryl)ethane Utilization

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the efficient construction of molecular complexity is paramount. Organoboron compounds, particularly vicinal bis(boronates), are powerful intermediates, enabling the stereocontrolled formation of multiple carbon-carbon and carbon-heteroatom bonds. The workhorse for their synthesis is overwhelmingly the reaction of an alkene with bis(pinacolato)diboron (B₂pin₂). This guide delves into a critical, yet often overlooked, strategic decision: is it more advantageous to generate and use a 1,2-bis((pinacolato)boryl)alkane in situ, or is there a case to be made for using a pre-synthesized, isolated equivalent like 1,2-Bis((pinacolato)boryl)ethane?

This analysis moves beyond a simple reagent-to-reagent comparison to evaluate two distinct synthetic workflows, providing the data-driven insights necessary to optimize research outcomes, budget allocation, and time management.

At a Glance: Key Strategic Comparison

The central question is not merely which chemical to use, but which methodology to employ. The vast majority of synthetic applications utilize the in situ generation of 1,2-bis(boronates) from a corresponding alkene and the readily available B₂pin₂. The alternative, using a pre-formed and isolated 1,2-bis(boryl)alkane, represents a more niche, specialized approach.

ParameterStrategy A: In Situ Generation from B₂pin₂ Strategy B: Using Isolated 1,2-Bis(boryl)ethane
Core Concept One-pot diboration of an alkene followed by subsequent reaction.Use of a purified, stable 1,2-bis(boronate) as a starting material.
Primary Reagent Bis(pinacolato)diboron (B₂pin₂)This compound
Cost Profile Lower upfront reagent cost; potential for higher process cost (catalyst, solvent).Higher upfront reagent cost (if commercially available); potential for lower overall process cost in specific multi-step sequences.
Time Efficiency High for one-pot sequences; avoids intermediate isolation and purification.Lower, as it requires a separate synthetic and purification step for the reagent itself.
Flexibility Extremely high; applicable to a vast range of terminal and internal alkenes.Low; limited to the specific ethane backbone unless other analogs are synthesized.
Ideal Application Rapid construction of complexity from simple alkenes; diversity-oriented synthesis.Reactions where the presence of catalyst or byproducts from the diboration step is detrimental; mechanistic studies.

Cost-Benefit Deep Dive

Cost Analysis

The economic calculus is a primary driver of synthetic strategy. Bis(pinacolato)diboron is a ubiquitous, commercially available reagent with competitive pricing from numerous suppliers. This compound, conversely, is not a standard catalog item, making direct price comparisons difficult. It is typically synthesized from ethylene and B₂pin₂. Therefore, its cost is inherently the cost of B₂pin₂ plus the associated costs of the synthesis and purification (catalyst, solvent, energy, labor).

A more practical cost comparison is made with a structurally similar, commercially available surrogate, Bis[(pinacolato)boryl]methane, to estimate the price premium for an isolated bis(boryl)alkane.

ReagentSupplier ExamplePrice (USD) per GramMolar Mass ( g/mol )Price (USD) per Mole
Bis(pinacolato)diboron (B₂pin₂) ** Matrix Scientific[1]$0.30 (for 500g)253.94~$76
Bis(pinacolato)diboron (B₂pin₂) **Apollo Scientific[2]~$0.34 (for 500g)253.94~$86
Bis[(pinacolato)boryl]methane Apollo Scientific[3]$18.00 (for 1g)267.97~$4,823
Bis[(pinacolato)boryl]methane Frontier Specialty Chem[4]$34.00 (for 1g)267.97~$9,111

Note: Prices are for illustrative purposes, based on catalog prices at the time of writing, and will vary by vendor, purity, and quantity. The cost of Bis[(pinacolato)boryl]methane highlights the significant premium for a pre-made, purified bis(boryl)alkane.

Expert Insight: The cost differential is stark. For most applications, the in situ generation from B₂pin₂ is overwhelmingly more economical. The use of an isolated 1,2-bis(boryl)alkane would only be justifiable if it enabled a transformation that is otherwise impossible or extremely low-yielding, or if the cost of failure in a late-stage synthesis outweighs the high reagent cost.

Performance, Reactivity, and Scope

The true utility of a reagent is defined by its performance in the flask. Here, the comparison shifts from the reagents themselves to the outcomes of their associated strategies.

Strategy A: In Situ Generation This is the dominant strategy for good reason. Platinum- and copper-catalyzed diborations of alkenes are highly efficient and provide direct access to the desired 1,2-bis(boronate) esters.[5][6] These intermediates can then be used in one-pot cascades, such as the powerful Diboration/Cross-Coupling (DCC) reaction sequence developed by Morken and colleagues, to generate a wide array of chiral products from simple terminal alkenes.[7]

  • Advantage: High efficiency and atom economy. It avoids the yield losses associated with intermediate isolation and purification.

  • Limitation: The reaction mixture contains residual catalyst and byproducts from the diboration step, which could potentially interfere with subsequent sensitive transformations.

Strategy B: Using the Isolated Reagent The primary benefit of using a purified 1,2-bis(boryl)alkane is the precision it offers. The reagent is fully characterized, and its introduction into a reaction system avoids the presence of any metal catalyst used in its formation. This is particularly relevant for catalyst-free transformations or for reactions employing a different, incompatible catalyst system. For example, recent work has shown that 1,2-bis-boronic esters can undergo selective monofunctionalization under visible-light-activated, catalyst-free conditions.[8] Using an isolated reagent in such a system would be essential for mechanistic clarity and to ensure the observed reactivity is not influenced by residual platinum or rhodium from its synthesis.

  • Advantage: Chemically well-defined system, free of prior catalysts. Allows for unique reactivity patterns, such as selective functionalization at the more substituted position, which can be complementary to traditional cross-coupling.[8]

  • Limitation: The synthesis of the reagent itself is an extra step. The reactivity is confined to the specific backbone of the pre-formed reagent (e.g., ethane).

Safety and Handling

Both B₂pin₂ and its 1,2-bis(boryl)alkane derivatives require careful handling in a laboratory setting.

Feature**Bis(pinacolato)diboron (B₂pin₂) **This compound
Physical Form White to off-white crystalline solid[9]Expected to be a solid or oil[10]
Air/Moisture Stability Commonly regarded as air-stable, but recent evidence shows degradation in the presence of O₂ and H₂O over time. Recommended to store under an inert atmosphere for long-term integrity.Generally stable to air and moisture for handling and chromatography, a key feature enabling its isolation.
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335).[11][12][13][14]While a specific SDS is not widely available, it is prudent to assume similar hazards to B₂pin₂ and its methane analog: Skin, eye, and respiratory irritation.[3]
Handling Precautions Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid breathing dust.[11][14]Handle with the same precautions as B₂pin₂.

Visualizing the Synthetic Workflows

The choice between these strategies can be visualized as a decision between a linear, sequential process and a more convergent, one-pot approach.

G cluster_A Strategy A: In Situ Generation cluster_B Strategy B: Isolated Reagent A_Alkene Alkene A_Reaction Pt or Cu-Catalyzed Diboration A_Alkene->A_Reaction A_B2pin2 B₂pin₂ A_B2pin2->A_Reaction A_Intermediate Crude 1,2-Bis(boronate) (in solution) A_Reaction->A_Intermediate A_Coupling Subsequent Reaction (e.g., Suzuki Coupling) A_Intermediate->A_Coupling A_Product Final Product A_Coupling->A_Product B_Ethylene Ethylene B_Synth Synthesis & Purification B_Ethylene->B_Synth B_B2pin2 B₂pin₂ B_B2pin2->B_Synth B_Reagent Isolated this compound B_Synth->B_Reagent B_Reaction2 Reaction with Substrate B_Reagent->B_Reaction2 B_Product2 Final Product B_Reaction2->B_Product2

Caption: Comparison of synthetic workflows.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols illustrating the two strategic approaches.

Protocol 1: In Situ Generation and Use (Diboration/Coupling Cascade)

This protocol is adapted from the work of Morken, et al., for the enantioselective diboration of terminal alkenes followed by a Suzuki-Miyaura cross-coupling.[7]

Objective: To synthesize an enantiomerically enriched secondary alcohol from a terminal alkene in one pot.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pt(dba)₃ (1.0 mol %), a suitable chiral phosphonite ligand (e.g., (R,R)-L1, 1.2 mol %), and B₂pin₂ (1.05 equiv.) to an oven-dried vial.

  • Solvent Addition: Add anhydrous THF to achieve a final substrate concentration of 1.0 M.

  • Activation: Seal the vial, remove from the glovebox, and stir the mixture at 80 °C for 15 minutes. The solution should turn from dark purple to light yellow.

  • Diboration: Cool the mixture to ambient temperature. Add the terminal alkene (1.0 equiv.) via syringe and stir the reaction at 60 °C for 3 hours.

  • Cross-Coupling Setup: Cool the reaction to ambient temperature. To the vial, add Pd(OAc)₂ (1.0 mol %), RuPhos (1.0 mol %), the aryl bromide electrophile (1.5 equiv.), and aqueous KOH (3.0 equiv., as a solution). Add additional THF and deoxygenated water to achieve a final substrate concentration of 0.1 M (10:1 v:v THF:H₂O).

  • Cross-Coupling Reaction: Heat the reaction mixture to 70 °C for 12 hours.

  • Oxidative Workup: Cool the reaction to 0 °C and cautiously add 3 M aqueous NaOH followed by 30% H₂O₂. Stir at ambient temperature for 4 hours.

  • Quenching and Extraction: Carefully quench the excess peroxide with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the final chiral alcohol product.

Caption: Workflow for one-pot diboration/cross-coupling.

Protocol 2: Synthesis and Isolation of a 1,2-Bis(boronate)

This protocol describes the synthesis of a 1,2-bis(boronate) ester from an alkene and B₂pin₂, which would then be purified and used in a subsequent step. It is adapted from work by Ishiyama and Miyaura.[5]

Objective: To synthesize and isolate 1,2-bis((pinacolato)boryl)decane.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pt(dba)₂ (3 mol %) and B₂pin₂ (1.0 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by 1-decene (1.5 mmol).

  • Reaction: Stir the mixture at 50 °C for 1 hour. Monitor the reaction progress by GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Directly subject the residue to flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure 1,2-bis((pinacolato)boryl)decane.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in any subsequent reactions.

Decision-Making Framework for the Synthetic Chemist

Choosing the right strategy depends on the specific goals of the synthesis. The following decision tree can guide researchers toward the optimal approach.

G start Start: Need to synthesize a molecule via a 1,2-bis(boronate) intermediate? q1 Is the required alkene commercially available and inexpensive? start->q1 q2 Is the subsequent reaction compatible with the diboration catalyst and byproducts? q1->q2 Yes stratB RECOMMENDATION: Consider Strategy B (Synthesize & Isolate Reagent) q1->stratB No, alkene is precious or requires synthesis. Protect it by using a simple C2-backbone. q3 Is the goal rapid analog synthesis or a one-pot cascade? q2->q3 Yes q4 Is the reaction for a mechanistic study, or does it require ultra-pure starting materials (e.g., late-stage synthesis)? q2->q4 No q3->q4 No stratA RECOMMENDATION: Use Strategy A (In Situ Generation from B₂pin₂) q3->stratA Yes q4->stratA No q4->stratB Yes

Caption: Decision framework for choosing a synthetic strategy.

Conclusion and Future Outlook

The analysis reveals that the in situ generation of 1,2-bis((pinacolato)boryl)alkanes from B₂pin₂ and alkenes is, for the vast majority of applications, the superior strategy from a cost, time, and flexibility standpoint. It represents a powerful, convergent approach to molecular synthesis that minimizes intermediate handling.

However, the use of an isolated 1,2-bis(boryl)alkane, while currently a niche and expensive strategy, holds significant value in specific contexts. For sensitive, catalyst-intolerant reactions, late-stage functionalization where material purity is critical, or in fundamental mechanistic studies, the precision offered by a purified reagent is a distinct advantage. As new, catalyst-free methods for functionalizing bis(boronates) emerge, the demand for and potential utility of isolated 1,2-bis(boryl)alkanes as platform chemicals may increase, potentially driving down their cost and increasing their availability.

For the practicing chemist, the decision hinges on a careful evaluation of the specific synthetic challenge. For speed, cost-effectiveness, and versatility in early-stage discovery, the one-pot, in situ strategy is the clear winner. For precision, purity, and the exploration of novel reactivity in later-stage or mechanistic studies, the value of the isolated reagent should not be underestimated.

References

  • Bose, S. K., et al. (2025). Synthesis of 1,2-Bis- and 1,1,2-Tris-Borylalkanes under Transition Metal-Free and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link][1]

  • Morken, J. P., et al. (2009). Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2. Journal of the American Chemical Society, 131(37), 13210–13211. [Link]

  • Bose, S. K., et al. (2025). Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates). Green Chemistry, 27, 6630-6640. [Link][15]

  • Leonori, D., et al. (2022). Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition, 61(1). [Link][8]

  • Claro, F. M., et al. (2020). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Nature Communications, 11(1), 5833. [Link][16]

  • Ishiyama, T., & Miyaura, N. (1997). Diboration of Alkenes with Bis(pinacolato)diboron Catalysed by a Platinum(0) Complex. Chemical Communications, (6), 689-690. [Link][5]

  • Morken, J. P., et al. (2010). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature, 465(7297), 461–465. [Link][7]

  • Fernandez, E., et al. (2008). Understanding the Higher Reactivity of B₂cat₂ versus B₂pin₂ in Copper(I)-Catalyzed Alkene Diboration Reactions. Organometallics, 27(6), 1178-1186. [Link][6]

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A Mechanistic Showdown: Unraveling the Divergent Pathways of Metal-Free and Catalyzed Diborylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Harnessing Diborylation Reactions

The introduction of two boryl groups across a chemical bond, or diborylation, is a cornerstone of modern synthetic chemistry, furnishing versatile organoboron compounds that serve as key building blocks in pharmaceuticals, agrochemicals, and materials science. The two main strategies to achieve this transformation, metal-free and metal-catalyzed diborylation, offer distinct advantages and operate through fundamentally different mechanisms. This guide provides an in-depth, comparative analysis of these mechanistic pathways, supported by experimental data, to empower researchers in selecting and optimizing the appropriate method for their synthetic challenges.

The Heart of the Matter: Two Competing Philosophies

At a high level, the choice between metal-free and catalyzed diborylation hinges on the desired mode of bond activation. Metal-catalyzed processes, the more traditional approach, rely on the diverse reactivity of transition metals to orchestrate the formation of carbon-boron bonds through well-defined organometallic intermediates. In contrast, metal-free methods leverage the intrinsic reactivity of the diboron reagent and the substrate, often facilitated by simple organic molecules, light, or thermal conditions, to achieve the desired transformation through pathways involving radical intermediates or concerted processes.

Metal-Free Diborylation: A World of Radicals and Concerted Events

The allure of metal-free diborylation lies in its potential to avoid transition metal contamination in the final product, a critical consideration in pharmaceutical synthesis. These reactions proceed through a variety of mechanisms, with radical-mediated and concerted pathways being the most prevalent.

The Radical Route: A Chain Reaction of Borylation

A significant portion of metal-free diborylation reactions, particularly those involving alkyl halides, operate through a radical chain mechanism. This process is typically initiated by light, heat, or a chemical initiator that generates a radical species.

A prime example is the borylation of alkyl iodides, which can be initiated by a simple base like lithium tert-butoxide. Mechanistic investigations suggest a single-electron transfer (SET) mechanism generates an alkyl radical intermediate, which then reacts with the diboron reagent.

Key Mechanistic Steps in Radical Diborylation:

  • Initiation: A radical initiator (e.g., generated from a base and solvent) or photolysis generates an initial radical.

  • Propagation:

    • An alkyl halide undergoes a single-electron transfer to form an alkyl radical.

    • The alkyl radical adds to the diboron reagent (e.g., bis(pinacolato)diboron, B2pin2) to form a radical intermediate.

    • This intermediate fragments to yield the alkylboronate ester and a boryl radical.

    • The boryl radical can then react with another molecule of the alkyl halide to regenerate the alkyl radical, thus propagating the chain.

  • Termination: Radicals combine to form non-radical species.

G Proposed Radical Chain Mechanism for Metal-Free Diborylation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator R_radical R_radical Initiator->R_radical e.g., light, base Alkyl_Radical Alkyl_Radical R_radical->Alkyl_Radical SET with Alkyl-X Radical_Combination Radical Combination R_radical->Radical_Combination Adduct_Radical Adduct_Radical Alkyl_Radical->Adduct_Radical + B2pin2 Alkyl_Radical->Radical_Combination Product Alkyl-Bpin Adduct_Radical->Product Fragmentation Boryl_Radical Bpin• Adduct_Radical->Boryl_Radical releases Boryl_Radical->Alkyl_Radical reacts with Alkyl-X Boryl_Radical->Radical_Combination G Generalized Catalytic Cycle for Metal-Catalyzed Diborylation M(0) M(0)Ln Oxidative_Addition R-M(II)-X M(0)->Oxidative_Addition Oxidative Addition (+ R-X) Transmetalation R-M(II)-Bpin Oxidative_Addition->Transmetalation Transmetalation (+ B2pin2, Base) Transmetalation->M(0) Regeneration Reductive_Elimination R-Bpin Transmetalation->Reductive_Elimination Reductive Elimination

A Comparative Guide to the Green Chemistry Metrics of Borylation Reagents: 1,2-Bis((pinacolato)boryl)ethane vs. Bis(pinacolato)diboron (B2pin2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthesis with Sustainability in Mind

In the drive towards more sustainable chemical synthesis, the choice of reagents plays a pivotal role. Boronic esters are indispensable tools in modern organic chemistry, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Among the various diboron reagents available, bis(pinacolato)diboron (B2pin2) has become a workhorse in laboratories worldwide. However, the emergence of alternative reagents, such as 1,2-Bis((pinacolato)boryl)ethane, necessitates a critical evaluation of their comparative performance, not only in terms of reactivity and yield but also through the lens of green chemistry metrics. This guide provides an in-depth analysis of the green credentials of reactions utilizing this compound, with a direct comparison to the widely used B2pin2.

The Green Imperative in Boron Chemistry

Green chemistry principles, such as atom economy and waste minimization, are no longer academic ideals but practical necessities in chemical process development.[1] Key metrics used to quantify the "greenness" of a reaction include Atom Economy (AE), which measures the efficiency of incorporating reactant atoms into the final product, and the Environmental Factor (E-factor), which quantifies the amount of waste generated per unit of product.[2][3] An ideal reaction would have an atom economy of 100% and an E-factor of 0.

A Tale of Two Diborons: this compound and B2pin2

Bis(pinacolato)diboron (B2pin2) is a commercially available and versatile reagent for a wide range of borylation reactions, including the renowned Miyaura borylation. Its stability and ease of handling have contributed to its widespread adoption. This compound, on the other hand, is a less common but structurally distinct diboron reagent. The key difference lies in the linker between the two boryl moieties: a direct B-B bond in B2pin2 versus an ethane bridge in this compound. This structural variance can influence reactivity and, consequently, the green metrics of the reactions in which they are employed.

A critical aspect of assessing the green credentials of a reagent is to consider its own synthesis. The preparation of B2pin2 often involves the reaction of tetrakis(dimethylamino)diboron with pinacol under acidic conditions.[4] While effective, this route can generate significant byproducts. More sustainable approaches for the synthesis of diboron reagents are being developed, for instance, from tetrahydroxydiboron, which offers a greener alternative.[5][6] A definitive green synthesis protocol for this compound is not as well-established in the literature, which presents a challenge in conducting a full life-cycle assessment.

Comparative Analysis of Green Chemistry Metrics: A Case Study of Alkene Diboration

To provide a quantitative comparison, let's consider a representative and synthetically valuable reaction: the platinum-catalyzed diboration of a terminal alkene, such as styrene. This reaction is a powerful tool for the synthesis of 1,2-diborylated alkanes, which are versatile building blocks.[7][8]

Theoretical Green Metrics Calculation

For the diboration of styrene, the idealized reaction scheme is as follows:

Styrene + Diboron Reagent → 1,2-Diborylated Product

Let's analyze the Atom Economy (AE) for this transformation with both B2pin2 and a hypothetical reaction with this compound.

Atom Economy (AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% [9][10]

Diboron ReagentMolecular FormulaMolecular Weight ( g/mol )Styrene MW ( g/mol )Product MW ( g/mol )Atom Economy (%)
B2pin2 C12H24B2O4253.94104.15358.09100
This compound C14H28B2O4281.99104.15386.14100

Note: For this idealized addition reaction, the atom economy is theoretically 100% for both reagents as all atoms from the reactants are incorporated into the final product.

However, the theoretical Atom Economy does not paint the complete picture. The E-factor, which considers real-world waste generation, provides a more practical assessment.

E-factor = (Total Mass of Waste (kg) / Mass of Product (kg))

Nevertheless, we can infer potential differences based on the reagents' properties and typical reaction conditions. For instance, if one reagent requires a higher catalyst loading, more complex workup procedures, or results in lower yields, its E-factor will invariably be higher.

A significant advancement in the green chemistry of borylations is the development of metal- and base-free diboration reactions using B2pin2 and water, which dramatically reduces the E-factor by eliminating the need for metallic catalysts and organic bases.[11]

Experimental Protocols: A Foundation for Comparison

To facilitate a practical comparison, detailed experimental protocols for the diboration of a terminal alkene are essential. Below is a representative protocol for the Pt-catalyzed diboration of 1-octene using B2pin2, which can serve as a template for a comparative study.

Experimental Protocol: Pt-Catalyzed Diboration of 1-Octene with B2pin2[8]

Materials:

  • Pt2(dba)3 (tris(dibenzylideneacetone)diplatinum(0))

  • Chiral phosphonite ligand (e.g., TADDOL-derived phosphonite)

  • Bis(pinacolato)diboron (B2pin2)

  • 1-Octene

  • Anhydrous solvent (e.g., THF or ethyl acetate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pt2(dba)3 and the chiral phosphonite ligand in the anhydrous solvent.

  • Add B2pin2 to the solution.

  • Heat the mixture to 80°C for 30 minutes to ensure complete complexation.

  • Cool the reaction mixture to the desired reaction temperature (e.g., 60°C).

  • Add 1-octene to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 12 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture can be subjected to workup, which typically involves oxidation of the C-B bonds to the corresponding diol for easier analysis and purification.

To perform a comparative study, an analogous reaction would need to be conducted using this compound under optimized conditions.

Visualizing the Path to Greener Borylations

The following workflow illustrates the key considerations for assessing the green chemistry metrics of a borylation reaction.

Green_Borylation_Workflow cluster_synthesis Reagent Synthesis cluster_reaction Borylation Reaction cluster_metrics Green Chemistry Metrics Assessment Reagent_Synthesis Synthesis of Diboron Reagent (e.g., B2pin2 or this compound) Green_Synthesis Greener Synthesis Routes (e.g., from B2(OH)4) Reagent_Synthesis->Green_Synthesis Optimization Reaction_Setup Reaction Setup (Substrate, Reagent, Catalyst, Solvent, Base) Reagent_Synthesis->Reaction_Setup Input Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Setup->Reaction_Conditions Atom_Economy Atom Economy (AE) (Theoretical Efficiency) Reaction_Setup->Atom_Economy Stoichiometry for Calculation Workup Workup and Purification Reaction_Conditions->Workup E_Factor Environmental Factor (E-factor) (Practical Waste Generation) Workup->E_Factor Data for Calculation Atom_Economy->E_Factor Other_Metrics Other Metrics (Process Mass Intensity, Solvent Selection) E_Factor->Other_Metrics Final_Assessment Final_Assessment Other_Metrics->Final_Assessment Overall Greenness Assessment

Caption: Workflow for assessing the green chemistry metrics of borylation reactions.

Conclusion and Future Outlook

While B2pin2 remains a cornerstone of modern organic synthesis, a thorough evaluation of its green credentials in comparison to emerging reagents like this compound is crucial for the advancement of sustainable chemistry. Based on the current analysis, both reagents can theoretically achieve 100% atom economy in addition reactions. However, the true measure of their environmental impact lies in the E-factor, which is highly dependent on the specific reaction conditions and the sustainability of the reagent's own synthesis.

The development of metal-free and solvent-minimized borylation protocols represents a significant step forward. Future research should focus on:

  • Developing and publishing green synthesis routes for a wider range of diboron reagents, including this compound.

  • Conducting direct, side-by-side comparative studies of different diboron reagents in common chemical transformations, with detailed reporting of yields, reaction conditions, and all materials used to enable accurate E-factor calculations.

  • Exploring the catalytic applications of this compound and other structurally novel diboron reagents to uncover potential advantages in reactivity and selectivity that could lead to greener synthetic pathways.

By embracing a data-driven approach to reagent selection based on comprehensive green chemistry metrics, the scientific community can continue to innovate while minimizing the environmental footprint of chemical synthesis.

References

  • B. Shubhankar, et al. (2025). Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates). Green Chemistry, 27, 6630-6640. [Link]

  • L. T. Kliman, S. N. Mlynarski, J. P. Morken. (2009). Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2. Journal of the American Chemical Society, 131, 13210-13211. [Link]

  • J. Takagi, A. Kamon, T. Ishiyama, N. Miyaura. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. Synlett, 2002, 1880-1882. [Link]

  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2024). The Journal of Organic Chemistry. [Link]

  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2024). PMC. [Link]

  • T. Ishiyama, M. Yamamoto, N. Miyaura. (1997). Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex. Chemical Communications, 7, 689-690. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • T. Ishiyama, M. Yamamoto, N. Miyaura. (1997). Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex. Chemical Communications. [Link]

  • Kurniawan, Y. S., et al. (2020). Green Chemistry Influences in Organic Synthesis: A Review. ResearchGate. [Link]

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Unambiguous Stereochemical Assignment of 1,2-Diols: A Comparative Guide to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is of paramount importance. In the synthesis of chiral molecules, particularly those containing 1,2-diol (or vicinal diol) motifs, establishing the absolute and relative stereochemistry is a critical step that dictates biological activity and therapeutic efficacy. While a suite of analytical techniques is available for structural characterization, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing definitive proof of a compound's atomic arrangement.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the validation of 1,2-diol products. We will explore the underlying principles, delve into the experimental workflows, and present data that underscores the unparalleled power of crystallography in delivering unambiguous structural evidence.

The Decisive Power of X-ray Crystallography

X-ray crystallography offers a direct visualization of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.[3] This directness of measurement eliminates the ambiguity that can sometimes arise from the interpretation of indirect spectroscopic data. For complex molecules with multiple stereocenters, such as many 1,2-diol-containing natural products and pharmaceuticals, crystallography provides a level of certainty that is often unattainable with other methods.

When Other Methods Fall Short: The Case for Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide information that is often indirect or incomplete when it comes to the absolute three-dimensional structure.[1]

  • NMR Spectroscopy: While powerful for elucidating connectivity and relative stereochemistry through techniques like the Nuclear Overhauser Effect (NOE), assigning the absolute configuration can be challenging, often requiring derivatization with chiral reagents (e.g., Mosher's acid) and complex analysis.[2][4]

  • Mass Spectrometry: MS provides highly accurate mass-to-charge ratio information, confirming the elemental composition of a molecule. However, it offers no insight into the spatial arrangement of atoms.

A clear example of crystallography's definitive role is in the structural elucidation of complex natural products where multiple stereoisomers are possible. Spectroscopic data alone may not be sufficient to distinguish between diastereomers, whereas a single crystal structure can provide an unambiguous answer.[5]

A Comparative Look at Analytical Techniques

To provide a clear comparison, the following table summarizes the key attributes of X-ray crystallography against other common analytical techniques for the characterization of 1,2-diol products.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous, direct structural determination.[1][3]Requires a single, high-quality crystal; not suitable for non-crystalline materials.[6]
NMR Spectroscopy Connectivity, relative stereochemistry, dynamic information in solution.[6][7]Provides information about the molecule's behavior in solution; non-destructive.[6]Absolute configuration can be difficult to determine without chiral derivatization; complex spectra for large molecules.[2][3]
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Provides no stereochemical information.
Circular Dichroism (CD) Information about the chirality of a molecule.Can be used to determine absolute configuration, particularly for molecules with chromophores.Interpretation can be complex and often requires computational support.[2]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H stretch of the diol).Quick and simple for functional group identification.Provides limited information about the overall 3D structure.

The Crystallographic Workflow: From Powder to Picture

The process of obtaining a crystal structure is a multi-step endeavor that requires careful planning and execution. The following diagram illustrates the typical workflow for the crystallographic analysis of a 1,2-diol product.

Crystallographic Workflow cluster_0 Sample Preparation cluster_1 Crystal Growth cluster_2 Data Collection & Analysis Synthesis Synthesis & Purification of 1,2-Diol Purity Purity Confirmation (NMR, MS) Synthesis->Purity Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Purity->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solving Structure Solution & Refinement Diffraction->Solving Validation Structure Validation Solving->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for the validation of a 1,2-diol product via X-ray crystallography.

Experimental Protocol: Crystallization of a 1,2-Diol

The critical step in crystallographic analysis is obtaining a high-quality single crystal. This often requires screening a variety of conditions.

Objective: To grow single crystals of a purified 1,2-diol product suitable for X-ray diffraction analysis.

Materials:

  • Purified 1,2-diol compound (>98% purity)

  • A selection of high-purity solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone)

  • Crystallization vials or plates (e.g., small glass vials, multi-well plates)

  • Microscope for crystal inspection

Methodology: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the 1,2-diol in a suitable solvent or solvent mixture at room temperature. The choice of solvent is crucial and often determined empirically.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Transfer the filtered solution to a clean crystallization vial. The vial should be loosely capped or covered with a perforated film to allow for slow evaporation of the solvent.[8]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically under a microscope for the formation of single crystals. This process can take anywhere from a few hours to several weeks.[8]

Methodology: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[8]

  • Reservoir Preparation: In a larger, sealed container (the "chamber"), place a reservoir of a solvent in which the compound is poorly soluble (the "anti-solvent").

  • Sample Preparation: In a smaller, open vial, dissolve the 1,2-diol in a solvent in which it is readily soluble.

  • Diffusion Setup: Place the smaller vial inside the larger chamber and seal it.

  • Crystal Growth: The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.[8]

Challenges and Considerations in Crystallizing 1,2-Diols

While powerful, obtaining a suitable crystal for X-ray analysis is not always straightforward. 1,2-diols can present specific challenges due to their hydrogen-bonding capabilities.

  • Hydrogen Bonding Networks: The hydroxyl groups of 1,2-diols readily form extensive intermolecular hydrogen bonds.[9] This can sometimes lead to the formation of oils or amorphous solids instead of well-ordered crystals.

  • Conformational Flexibility: Acyclic 1,2-diols can possess significant conformational flexibility, which can hinder the formation of a regular crystal lattice.

  • Solvent Inclusion: The hydrogen-bonding capacity of diols can lead to the incorporation of solvent molecules into the crystal lattice, which can sometimes complicate structure refinement.

To overcome these challenges, a broad screening of crystallization conditions is often necessary, including different solvents, temperatures, and crystallization techniques.[8] In some cases, derivatization of the hydroxyl groups to form esters or ethers can reduce hydrogen bonding and promote crystallinity.[10] Co-crystallization with another molecule can also be a successful strategy.[11]

Conclusion

For the definitive structural validation of 1,2-diol products, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct and unambiguous three-dimensional picture of a molecule is essential for advancing research and development in chemistry and pharmaceuticals. While other analytical techniques provide valuable and complementary information, the certainty afforded by a crystal structure is often the final word in stereochemical assignment. As such, mastering the art and science of crystallization is a critical skill for any scientist working on the synthesis and characterization of complex chiral molecules.

References

  • Brock, C. P. (2002). Crystal packing in vicinal diols CnHm(OH)2. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1025–1031. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1838-1864. [Link]

  • Suhm, M. A., & Zehnacker, A. (2016). A Symmetric Recognition Motif between Vicinal Diols: The Fourfold Grip in Ethylene Glycol Dimer. Angewandte Chemie International Edition, 55(10), 3379–3383. [Link]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Unknown Source. [Link]

  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13149-13153. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Hampton Research. [Link]

  • Taylor & Francis. (2020). Vicinal – Knowledge and References. Taylor & Francis Online. [Link]

  • Wisedchaisri, G., & Gonen, T. (2021). A beginner's guide to macromolecular crystallization. The Biochemist, 43(1), 4-9. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). The methods used for the diol derivatives characterization. ResearchGate. [Link]

  • Li, Y., et al. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 16(45), 15637-15643. [Link]

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  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 57(12), 1734-1738. [Link]

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  • Myers, A. G., & Kopecky, D. J. (2005). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Organic Letters, 7(18), 3973–3976. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. Royal Society of Chemistry. [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(24), 4704-4723. [Link]

  • McArdle, P. (2022, July). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. Presentation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Syntheses and crystal structures of four alicyclic diols which crystallise in different lattices involving helical extensions. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The importance of 1,2-diol and 1,2-amino-alcohol motifs and approaches for their construction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to 1,2-diols from alkenes. ResearchGate. [Link]

  • Reddit. (2024, August 13). Protecting Groups for Improving Crystallinity? Reddit. [Link]

Sources

comparative review of catalysts for C-B bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of Carbon-Boron (C–B) bonds is a pivotal transformation in modern drug discovery, primarily serving as the precursor for Suzuki-Miyaura cross-couplings. This guide objectively compares the three dominant catalytic architectures: Iridium (C–H Activation) , Palladium (Halide Displacement) , and Copper (Nucleophilic Substitution) .

Strategic Selection Framework:

  • Choose Iridium when late-stage functionalization (LSF) is required on complex scaffolds without pre-functionalization. It is sterically driven and meta-selective.[1]

  • Choose Palladium for robust, regiodefined synthesis starting from aryl halides/triflates. It is the industry standard for scale-up due to predictability.

  • Choose Copper for cost-efficiency and, critically, for sp³ C–B bond formation (alkyl halides) where Palladium fails due to

    
    -hydride elimination.
    

Comparative Performance Matrix

FeatureIridium (Ir) Palladium (Pd) Copper (Cu)
Primary Mechanism C–H Activation (Oxidative Addition)Cross-Coupling (Halide Displacement)Nucleophilic Substitution / Radical
Substrate Requirement Unfunctionalized Arenes/AlkanesAryl/Vinyl Halides (I, Br, Cl, OTf)Alkyl/Aryl Halides,

-unsat. systems
Regioselectivity Steric Control (Meta-selective)Leaving Group Control (Ipso-substitution)Ligand/Substrate Control
Atom Economy High (H₂ byproduct)Moderate (Salt byproduct)Moderate (Salt byproduct)
Key Limitation Steric sensitivity; requires inert atmospherePre-functionalization required; CostAir sensitivity of active Cu-B species
Typical Loading 0.5 – 3.0 mol%1.0 – 5.0 mol%1.0 – 10.0 mol%
Cost Profile High (

$)
High (

$)
Low ($)

The Gold Standard: Iridium-Catalyzed C–H Borylation

Context: The "Hartwig-Miyaura" borylation represents the state-of-the-art for generating aryl boronic esters directly from arenes. Unlike electrophilic aromatic substitution (EAS), which is electronically driven (ortho/para), Ir-catalyzed borylation is sterically driven , typically resulting in meta-functionalization.

Mechanistic Insight: The active species is a 16-electron Ir(III) trisboryl complex, typically generated from


 and a bipyridine ligand (dtbpy). The reaction proceeds via an oxidative addition of the arene C–H bond to the iridium center.[2] Crucially, the bulky bipyridine ligand forces the iridium center to engage the most accessible (least sterically hindered) C–H bond.

Visualization: Ir-Catalyzed Cycle

Ir_Cycle PreCat Pre-Catalyst [Ir(OMe)(cod)]2 + dtbpy Active Active Species [Ir(dtbpy)(Bpin)3] PreCat->Active Activation OxAdd Oxidative Addition (Arene C-H) Active->OxAdd + Arene RedElim Reductive Elimination (Formation of Ar-Bpin) OxAdd->RedElim Isomerization RedElim->Active + HBpin / - H2 H2Loss H-Bpin / H2 Loss RedElim->H2Loss

Caption: The catalytic cycle relies on the regeneration of the trisboryl-Ir species. Note that H₂ is a byproduct, necessitating venting in large-scale setups.

Experimental Protocol (General):

  • Setup: In a nitrogen-filled glovebox or using Schlenk technique.

  • Catalyst: Mix

    
     (1.5 mol%) and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy, 3 mol%) in hexane or THF.
    
  • Reaction: Add Bis(pinacolato)diboron (

    
    , 0.5 equiv relative to arene if arene is solvent, or 1.1 equiv if arene is limiting).
    
  • Conditions: Heat to 80°C for 4–16 hours. The solution typically turns from deep red to dark brown.

  • Workup: Evaporate volatiles. The residue is usually pure enough for subsequent coupling; otherwise, pass through a short plug of silica (rapidly, as pinacol esters can degrade on silica).

The Workhorse: Palladium-Catalyzed (Miyaura) Borylation

Context: When the substrate already possesses a handle (halide), Pd-catalysis is the method of choice. It offers absolute regiocontrol: the boron replaces the halogen.

Mechanistic Insight: The mechanism follows the standard cross-coupling cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination. Critical Nuance: Unlike Suzuki coupling where the base activates the boronic acid, in Miyaura borylation, the base (KOAc) is believed to displace the halide on the Pd(II) intermediate, forming a Pd-acetato complex which is more reactive toward transmetallation with

.

Visualization: Pd-Catalyzed Cycle

Pd_Cycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd LigEx Ligand Exchange (X -> OAc) OxAdd->LigEx + KOAc TransMet Transmetallation (+ B2pin2) LigEx->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The displacement of the halide by Acetate (OAc) is the rate-determining enabler for transmetallation with the diboron species.

Experimental Protocol (Standard):

  • Reagents: Aryl halide (1.0 equiv),

    
     (1.1 equiv), KOAc (3.0 equiv).
    
  • Catalyst:

    
     (3 mol%). The bidentate ligand is crucial to prevent deborylation.
    
  • Solvent: 1,4-Dioxane or DMSO (degassed).

  • Conditions: 80–100°C for 2–12 hours.

  • Validation: Reaction is complete when the black Pd(0) precipitates (Pd-black) and starting halide is consumed by TLC/LCMS.

The Challenger: Copper-Catalyzed Borylation

Context: Copper catalysis has revolutionized the borylation of alkyl halides and


-unsaturated carbonyls. Palladium often fails with alkyl substrates due to rapid 

-hydride elimination. Copper facilitates a radical or nucleophilic substitution pathway that bypasses this limitation.[3]

Mechanistic Insight: The active species is often a


 complex (generated from CuCl + Alkoxide + 

).
  • For Alkyl Halides: Evidence suggests a radical pathway where the Cu-B species transfers a boryl group to an alkyl radical.[3]

  • For Enones: It proceeds via 1,4-conjugate addition (nucleophilic attack of Bpin on the

    
    -carbon).
    

Visualization: Cu-Catalyzed Alkyl Borylation

Cu_Cycle Pre Cu(I)-X Pre-catalyst Active L-Cu-Bpin (Nucleophilic B) Pre->Active + B2pin2 / Base Subst Substrate Interaction Active->Subst + Alkyl-X Prod Alkyl-Bpin Formation Subst->Prod Radical/Subst. Prod->Pre Regeneration

Caption: Copper systems utilize a nucleophilic Boron species, distinct from the electrophilic nature of Boron in other contexts.

Experimental Protocol (Alkyl Halides):

  • Catalyst: CuCl (5 mol%) + Xantphos (5 mol%).

  • Base:

    
     (1.2 equiv) is mandatory to generate the active Cu-B species.
    
  • Substrate: Primary or Secondary Alkyl Halide.[3][4]

  • Conditions: THF, Room Temperature (Significant advantage over Pd/Ir).

  • Note: Strictly anhydrous conditions are required as the Cu-B species is proton-sensitive.

References

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002).[1][5] "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature." Journal of the American Chemical Society.[6] Link

  • Ishiyama, T., & Miyaura, N. (2004).[1] "Metal-Catalyzed Borylation of Alkanes and Arenes via C-H Activation for Synthesis of Organoboron Compounds." The Chemical Record. Link

  • Takagi, J., Sato, K., Hartwig, J. F., Ishiyama, T., & Miyaura, N. (2002).[1] "Iridium-Catalyzed C-H Coupling Reaction of Heteroaromatic Compounds with Bis(pinacolato)diboron." Tetrahedron Letters. Link

  • Ito, H., & Kubota, K. (2012).[3] "Copper(I)-Catalyzed Boryl Substitution of Unactivated Alkyl Halides." Organic Letters. Link

  • Chow, W. K., et al. (2011). "Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates." Chemistry - A European Journal.[7] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of the materials we handle. The proper disposal of specialized reagents like 1,2-Bis((pinacolato)boryl)ethane is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this organoboron compound, grounded in established safety principles and regulatory compliance.

Hazard Profile and Immediate Safety Precautions

Understanding the potential hazards of this compound is the first step toward safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, data from analogous boronic esters, such as Bis[(pinacolato)boryl]methane, provides a reliable hazard profile.[1] All waste containing this compound must be treated as hazardous chemical waste.[1]

Core Safety Directives:
  • Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound or its waste streams:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2][3]

    • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[3]

Hazard Summary Table

The following table summarizes the likely hazard classifications based on structurally similar organoboron compounds.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

This data is a composite from SDSs for analogous boronic esters and should be considered representative.[4]

The Cardinal Rules of Chemical Waste Management

The disposal of chemical waste is strictly regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility for chemical generators.[6] For this compound, this translates to three non-negotiable principles:

  • NEVER in the Trash: Disposal of any chemical waste into the solid waste system (regular trash) is strictly prohibited.[5] Solid chemical waste must be collected and disposed of through your institution's designated chemical waste program.[7]

  • NEVER Down the Drain: Sewer disposal is forbidden for organoboron compounds.[8][9] This practice can lead to harmful environmental discharge and potentially reactive mixing of incompatible chemicals within the drainage system.[9]

  • ALWAYS Manage as Hazardous Waste: From the moment it is designated for disposal, this compound must be managed in compliance with hazardous waste regulations until it is collected by a licensed disposal facility.[10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance throughout the disposal process.

Step 1: Preparation and Container Selection

Before generating waste, prepare a designated hazardous waste container.

  • Compatibility: The container and its lid must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and be in good condition, free from cracks or leaks.[11]

  • Integrity: The container must have a securely fitting, screw-top lid. Do not use stoppers, corks, or parafilm as a primary seal.[10][11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure correct disposal. Do not mix liquid and solid wastes in the same container.[8][12]

  • Solid Waste:

    • Description: This stream includes pure, unadulterated this compound, as well as grossly contaminated disposable items like weighing papers, gloves, and paper towels.

    • Procedure: Carefully place these items into your designated solid hazardous waste container.[1] Keep the container sealed at all times except when adding waste.[10] This prevents the release of dust and minimizes exposure to atmospheric moisture, which can slowly hydrolyze the boronic ester.[13]

  • Liquid Waste:

    • Description: This includes any solutions containing dissolved this compound.

    • Procedure: Pour liquid waste into a designated liquid hazardous waste container using a funnel to prevent spills.[3] Do not mix incompatible waste streams (e.g., acidic solutions with basic solutions, or organic solvents with strong oxidizers).[2][12] The container label must list all chemical components, including solvents.[10]

  • Contaminated Glassware:

    • Description: This includes items like pipettes, vials, or broken flasks that are contaminated with the chemical.

    • Procedure: Empty and, if possible, triple-rinse the glassware. The rinsate must be collected as liquid hazardous waste.[11] Deface the original label. Empty, rinsed glass containers can then often be disposed of in a designated laboratory glass waste box, but confirm this with your institution's Environmental Health & Safety (EHS) department.[11] Acutely toxic or "P-listed" chemical containers require special disposal procedures.[11]

Step 3: Labeling the Hazardous Waste Container

Accurate and complete labeling is a legal requirement and is essential for safe handling by EHS personnel.[9]

  • Affix a hazardous waste tag or label, provided by your institution's EHS office, to the container as soon as the first drop of waste is added.[5][8]

  • The label must include:

    • The words "Hazardous Waste" .[5][7]

    • The full, common chemical name of all contents (e.g., "this compound," "Toluene"). Do not use abbreviations, acronyms, or chemical formulas.[5][10]

    • The approximate percentage or concentration of each component.[10]

    • The date of waste generation (accumulation start date).[5]

    • The Principal Investigator's name and laboratory location.[5]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]

Step 4: Temporary Storage (Satellite Accumulation)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12]

  • Store the waste away from heat sources and incompatible materials.[9]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (up to 90%), or in accordance with your institution's time limits for accumulation, arrange for its collection.

  • Submit a chemical waste pickup request to your institution's EHS department, often through an online form.[11]

  • Ensure all documentation is completed accurately before the scheduled pickup.[3]

  • Never leave leaking or improperly sealed containers for pickup.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Management & Disposal start Identify Waste Stream (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible & Labeled Waste Container ppe->container ppe->spill segregate Segregate Waste Type container->segregate container->spill solid_waste Solid Waste (e.g., Contaminated Gloves) segregate->solid_waste liquid_waste Liquid Waste (e.g., Reaction Solutions) segregate->liquid_waste segregate->spill seal Keep Container Securely Sealed solid_waste->seal liquid_waste->seal store Store in Designated Satellite Accumulation Area seal->store request Request EHS Pickup When Full or Timed Out store->request disposal Professional Disposal request->disposal spill_response Follow Emergency Spill Protocol spill->spill_response Contain & Clean Up spill_response->solid_waste Dispose of Spill Debris

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills

In the event of a spill, assess the situation calmly and prioritize safety.

  • For small, manageable spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the solid material into a designated container.

    • Decontaminate the area.

    • Package and label all cleanup materials as solid hazardous waste for disposal.[2]

  • For large or unmanageable spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency EHS number.

    • Prevent entry into the affected area.

By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that your critical research does not come at the cost of personal or environmental well-being.

References

  • Environmental Health and Safety (EHS). (n.d.). How to Dispose of Chemical Waste. University of Tennessee, Knoxville. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • Texas A&M University-Corpus Christi. (n.d.). Lab Chemical Waste Disposal SOP. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Waste: Solids. Office of Environmental Health and Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • ERG Environmental Services. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • American Chemical Society. (2023, July 21). A Palladium-Catalyzed Borylation/Silica Gel Promoted Hydrolysis Sequence for the Synthesis of Hydroquinine-6′-Boric Acid and Its Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Achilli, C., et al. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2000). Bis(pinacolato)diboron. Org. Synth. 2004, 10, 115; Vol. 77, p.176. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11471561
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
  • Royal Society of Chemistry. (2025). Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates). Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Tennessee, Knoxville. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • PureSynth. (n.d.). Bis[(Pinacolato)Boryl]Methane 95.0%(GC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(pinacolato)diboron. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • YouTube. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: 1,2-Bis((pinacolato)boryl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,2-Bis((pinacolato)boryl)ethane (often abbreviated as B₂pin₂-ethane or the ethylene-bridged diboron ester) is a specialized reagent used primarily in borylation reactions and Suzuki-Miyaura cross-couplings. While structurally related to the more common Bis(pinacolato)diboron, its ethylene linker imparts specific physicochemical properties that dictate handling protocols.

Core Hazard Profile:

  • Physical State: White to off-white solid (Powder/Crystals).

  • Primary Risks: Respiratory tract irritation (STOT SE 3), skin/eye irritation (Category 2/2A), and potential acute toxicity if ingested.

  • Stability: Moisture sensitive. Hydrolysis degrades the ester to the corresponding boronic acid, compromising experimental stoichiometry.

Technical Identity & Properties

Understanding the physical nature of the compound is the first step in selecting appropriate PPE.

ParameterDataOperational Implication
CAS Number 364634-18-4Use for inventory tracking and waste labeling.
Formula

Molecular Weight 282.0 g/mol
Physical Form Crystalline PowderHigh dust generation potential during weighing.
Solubility Soluble in DMSO,

, THF
PPE must account for the solvent carrier once dissolved.
Reactivity Hydrolytically unstableRequires desiccation; handle quickly or under inert gas.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice by correlating PPE to specific experimental phases.

A. Respiratory Protection (The Critical Control)
  • The Risk: As a lightweight powder, static charge can cause the reagent to aerosolize during spatula transfer. Boron esters are respiratory irritants.

  • Protocol:

    • Primary: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

    • Secondary (No Hood Available): If benchtop handling is unavoidable (not recommended), use a NIOSH-approved N95 or P2 particulate respirator .

    • Why: Inhalation allows rapid absorption into the bloodstream via the alveolar membrane, bypassing first-pass metabolism.

B. Dermal Protection (Glove Selection)
  • The Risk: Skin contact causes irritation and potential dermatitis.

  • Protocol:

    • Solid State: Standard Nitrile gloves (minimum thickness 0.11 mm) are sufficient. Change immediately if punctured.

    • Solution State (e.g., in THF/DCM): The solvent poses the permeation risk.

      • In THF: Use Silver Shield/4H laminate gloves or double-glove (Nitrile over PE laminate). Standard nitrile degrades rapidly in THF, exposing skin to the dissolved boron compound.

    • Why: The "carrier solvent" effect can facilitate the transdermal transport of the boron ester.

C. Ocular Protection
  • The Risk: Fine particulates can cause severe mechanical and chemical irritation to the cornea.

  • Protocol:

    • Standard: Chemical safety goggles (ANSI Z87.1 compliant) with indirect venting.

    • Contraindication: Do not rely on standard safety glasses with side shields when handling powders that can drift around the lens.

Operational Handling Workflow

This workflow ensures scientific integrity (preventing hydrolysis) and operator safety.

Step-by-Step Protocol
  • Preparation:

    • Equip PPE (Goggles, Lab Coat, Nitrile Gloves).

    • Clear fume hood deck. Place a static-dissipative mat if available (reduces powder "fly-away").

    • Pre-weighing: If high precision is required, use an antistatic gun on the weighing boat.

  • Transfer:

    • Open the container only inside the hood.

    • Use a clean, dry spatula.

    • Scientific Note: Minimize exposure to ambient humidity. If the reagent appears clumpy or sticky, partial hydrolysis may have occurred, which will skew the molar equivalents in your coupling reaction.

  • Solubilization:

    • Add solvent (e.g., DMSO, Dioxane) immediately after weighing.

    • Once dissolved, the inhalation risk drops, but the splash risk increases.

  • Cleanup:

    • Wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust residues.

    • Dispose of the towel as solid chemical waste.

Visualization: Safe Handling Decision Logic

G Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution In Solution (e.g., THF/DCM) StateCheck->Solution Reaction Hood Engineering Control: Chemical Fume Hood Solid->Hood SolventCheck Identify Solvent Solution->SolventCheck GlovesSolid PPE: Nitrile Gloves (0.11mm) + Safety Goggles Hood->GlovesSolid ActionSolid Action: Weigh & Transfer (Minimize Static) GlovesSolid->ActionSolid GlovesSolvent PPE: Laminate Gloves (Silver Shield) for THF/DCM SolventCheck->GlovesSolvent Permeable Solvents ActionSolvent Action: Syringe/Pipette Transfer GlovesSolvent->ActionSolvent

Figure 1: Decision logic for PPE selection based on the physical state of the reagent and solvent compatibility.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If a large cloud of dust is generated, leave the immediate area for 5 minutes to allow settling.

  • PPE Upgrade: Wear an N95 respirator before re-entering to clean.

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with water (or an inert oil if the compound must be recovered anhydrously, though recovery is rarely viable after a floor spill).

  • Disposal: Scoop the damp material into a wide-mouth hazardous waste jar.

Waste Disposal[1][2][3][4][5][6][7][8]
  • Classification: Organoboron compounds are generally classified as hazardous chemical waste.

  • Method:

    • Solids: Dissolve in a combustible solvent (acetone/ethanol) and place in the "Organic Solvents" waste stream for incineration.

    • Aqueous: Do NOT pour down the drain.[1] Boron is regulated in many municipal water treatment systems due to phytotoxicity.

    • Container: Label clearly as "Contains Boron Esters."

References

  • PubChem. (n.d.). 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.